CDK9/CycT1-IN-93
Description
Properties
CAS No. |
1606169-44-1 |
|---|---|
Molecular Formula |
C27H28N3O3P |
Molecular Weight |
473.51 |
IUPAC Name |
(3-((6-(2-(Benzyloxy)phenyl)pyrimidin-4-yl)amino)benzyl)(propyl)phosphinic acid |
InChI |
InChI=1S/C27H28N3O3P/c1-2-15-34(31,32)19-22-11-8-12-23(16-22)30-27-17-25(28-20-29-27)24-13-6-7-14-26(24)33-18-21-9-4-3-5-10-21/h3-14,16-17,20H,2,15,18-19H2,1H3,(H,31,32)(H,28,29,30) |
InChI Key |
IIZHHHNHDPJHJK-UHFFFAOYSA-N |
SMILES |
O=P(CCC)(CC1=CC=CC(NC2=NC=NC(C3=CC=CC=C3OCC4=CC=CC=C4)=C2)=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDK9/CycT1-IN93; CDK9/CycT1IN-93; CDK9/CycT1IN93; CDK9/CycT1 IN 93; CDK9/CycT1-IN-93 |
Origin of Product |
United States |
Molecular and Structural Insights into the Cdk9/cyct1 Complex
Architecture of the CDK9/CycT1 Heterodimer
The three-dimensional structure of the CDK9/CycT1 complex reveals a conformation similar to other CDK/cyclin pairs, yet with significant distinctions. nih.gov A notable feature is a dramatic rotation of the Cyclin T1 subunit by approximately 26 degrees relative to the CDK9 subunit when compared to cell cycle complexes like CDK2/Cyclin A. nih.govresearchgate.net This unique orientation results in a comparatively sparser interface between the two proteins, with a buried molecular surface area of 1763 Ų, which is substantially less than the 2892 Ų observed in the CDK2/CycA complex. nih.gov Despite the sparser contacts, the interaction is stable and sufficient to maintain the active conformation of the CDK9 kinase. nih.gov
The interaction between CDK9 and its cyclin partners is essential for its kinase activity. mdpi.com In human cells, approximately 80% of CDK9 is found complexed with Cyclin T1. tandfonline.com The stability of the newly synthesized CDK9 protein itself is dependent on its association with chaperone proteins like HSP70 and HSP90/Cdc37 before it can bind to a cyclin partner. tandfonline.com
CDK9 Subunit Domains and Structural Features
CDK9 is a member of the cdc2-like kinase family and exhibits the typical bilobal structure of a protein kinase. nih.govnih.gov
N-Terminal Lobe: Spanning residues 16-108, this lobe is predominantly composed of five β-sheets (β1-5) and one α-helix (αC). nih.govnih.gov The αC helix contains a highly conserved peptide sequence (PITALRE) that is critical for the interaction with Cyclin T1 and subsequent activation. nih.govfrontiersin.org
C-Terminal Lobe: This larger lobe (residues 109-330) is mainly formed by seven α-helices and four β-strands. nih.govnih.gov
Key Functional Regions: The two lobes are connected by a flexible hinge region that forms part of the ATP-binding pocket. nih.gov The C-terminal lobe contains the catalytic loop and the activation loop (T-loop). Phosphorylation of a specific threonine residue (Thr186) within the T-loop is essential for the kinase's catalytic activity. nih.govresearchgate.net
Two main isoforms of CDK9 exist, CDK9-42 and CDK9-55, which are encoded by the same gene but arise from different transcriptional start sites. researchgate.net
Cyclin T1 Subunit Domains and Interaction Interfaces
Cyclin T1 serves as the primary regulatory subunit for CDK9. Its structure includes a characteristic N-terminal cyclin box, a coiled-coil motif, and a C-terminal PEST sequence rich in proline, glutamic acid, serine, and threonine. nih.gov
The interaction with CDK9 is mediated through several key helices within Cyclin T1. The interface involves the αC helix and β4 strand of CDK9 making contact with the H3, H4, and H5 helices of Cyclin T1. nih.gov Specific hydrogen bonds are formed between residues in these helices, such as Lys93 (H3), Leu101 (H4), and Glu137 (H5) of Cyclin T1, and the CDK9 subunit, which are crucial for stabilizing the complex. nih.govnih.gov Unlike in cell cycle CDKs, the N-terminal helix (HN) of Cyclin T1 is not critically involved in the core interaction with CDK9. nih.gov This flexibility in the C-terminal region of Cyclin T1 may be important for its interactions with other regulatory proteins, such as the HIV-1 Tat protein. nih.gov
| CDK9 Residue/Region | Cyclin T1 Residue/Region | Interaction Type |
|---|---|---|
| αC Helix (PITALRE motif) | H3, H4, H5 Helices | Primary binding interface |
| Asp7, Glu9, Cys10, Glu57, Phe59 | Glu73, Arg77, Lys93, Leu101, Glu137, Gln142 | Hydrogen Bonding frontiersin.org |
Adenosine Triphosphate (ATP) Binding Site Characteristics and Conformation
As an ATP-competitive inhibitor, CDK9/CycT1-IN-93 targets the ATP-binding pocket of CDK9. targetmol.cn This pocket is a highly conserved cleft located between the N-terminal and C-terminal lobes of the kinase. nih.gov The adenine (B156593) moiety of ATP inserts deep into this cleft, binding to the hinge region that connects the two lobes, while the phosphate (B84403) groups are positioned towards the exterior. nih.gov The conformation of this binding site is critical for kinase activity, and its blockage by inhibitors like this compound prevents the phosphotransfer reaction. nih.gov
Mechanism of Kinase Activity in Transcription Elongation
The CDK9/CycT1 complex is a master regulator of transcription elongation. tandfonline.com After RNA Polymerase II (RNAPII) initiates transcription and synthesizes a short RNA transcript, it often pauses at the promoter-proximal region. This pausing is a major rate-limiting step in gene expression and is mediated by negative regulatory factors. acs.org P-TEFb is recruited to release this pause, thereby switching the polymerase into a productive elongation phase. researchgate.netacs.org
Phosphorylation of RNA Polymerase II C-Terminal Domain (CTD)
The primary substrate of CDK9/CycT1 is the C-Terminal Domain (CTD) of the largest subunit of RNAPII. tandfonline.com The human RNAPII CTD consists of 52 repeats of the consensus heptapeptide (B1575542) sequence YSPTSPS. acs.org While transcription initiation is associated with phosphorylation of Serine 5 (Ser5) in this repeat by CDK7 (a component of TFIIH), the transition to productive elongation requires the phosphorylation of Serine 2 (Ser2) by CDK9. mdpi.comacs.org This hyperphosphorylation of the CTD is thought to cause a conformational change that helps disengage the polymerase from promoter-proximal pause signals and recruit factors necessary for elongation and mRNA processing. tandfonline.comasm.org
Phosphorylation of Negative Elongation Factors (NELF and DSIF)
In addition to the RNAPII CTD, CDK9/CycT1 also phosphorylates two key negative elongation factors: the DRB-Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF). mdpi.comresearchgate.net These factors are responsible for inducing the promoter-proximal pausing of RNAPII. acs.org Upon phosphorylation by CDK9, NELF is evicted from the transcription complex, and DSIF (which is composed of the Spt5 subunit) is converted from a repressive factor into a positive elongation factor that helps processivity. researchgate.netacs.org This dual action of phosphorylating both RNAPII and its associated negative factors ensures a robust switch to productive transcription. medkoo.com
| Substrate | Phosphorylation Site(s) | Functional Outcome |
|---|---|---|
| RNA Polymerase II CTD | Serine 2 of YSPTSPS repeat | Release from promoter-proximal pausing, recruitment of elongation factors mdpi.comacs.org |
| NELF (Negative Elongation Factor) | Not specified | Dissociation from the RNAPII complex, relieving repression researchgate.netacs.org |
| DSIF (Spt5 subunit) | C-terminal repeats | Conversion from a negative to a positive elongation factor nih.govacs.org |
Interactions with Transcriptional Machinery and Co-factors
The primary function of the CDK9/CycT1 complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), thereby facilitating the transition from abortive to productive transcription elongation. tandfonline.combioscientifica.com This activity is modulated through a network of interactions with various components of the transcriptional apparatus.
Engagement with RNA Polymerase II
The CDK9/CycT1 complex directly interacts with and phosphorylates the large subunit of RNAP II. tandfonline.comasm.org The CTD of RNAP II consists of multiple repeats of the heptapeptide sequence YSPTSPS. bioscientifica.comembopress.org CDK9 specifically phosphorylates the serine residues at position 2 (Ser2) of these repeats. bioscientifica.comembopress.org This phosphorylation event is a key regulatory step that releases RNAP II from promoter-proximal pausing, a state where it is held by negative elongation factors such as DSIF and NELF. embopress.orgtandfonline.com The phosphorylation of these negative factors by CDK9 further contributes to the promotion of transcriptional elongation. embopress.org
The interaction is not static; the CDK9/CycT1 complex is recruited to the paused RNAP II. tandfonline.com This recruitment is a critical step for the activation of transcription. The histone-rich domain of Cyclin T1 has been shown to bind to the RNAP II CTD, contributing to the stability of the interaction. embopress.org
| Component | Interaction Partner | Key Function | Reference |
|---|---|---|---|
| CDK9 | RNA Polymerase II (CTD Ser2) | Phosphorylation, release from pausing | bioscientifica.comembopress.org |
| Cyclin T1 | RNA Polymerase II (CTD) | Stabilizes interaction | embopress.org |
| P-TEFb (CDK9/CycT1) | DSIF and NELF | Phosphorylation, relieves repression | embopress.org |
Association with General Transcription Factors (e.g., NF-κB, c-Myc)
The CDK9/CycT1 complex is recruited to specific gene promoters through its association with sequence-specific transcription factors. This mechanism provides a layer of gene-specific regulation.
NF-κB: The RelA subunit of Nuclear Factor-kappa B (NF-κB) can be co-immunoprecipitated with both CDK9 and Cyclin T1. tandfonline.com This interaction is crucial for the activation of a subset of NF-κB target genes. tandfonline.comnih.gov Specifically, phosphorylation of RelA at Serine 276 is required for the recruitment of the P-TEFb complex to promoters of genes like IL-8. nih.gov The acetylation of Cyclin T1 can also play a role in modulating the activation of NF-κB-mediated transcription. embopress.org
c-Myc: The oncoprotein c-Myc is another key transcription factor that utilizes the CDK9/CycT1 complex to activate its target genes. tandfonline.combiorxiv.org Immunoprecipitation experiments have confirmed a direct interaction between c-Myc and CDK9. tandfonline.com Both CDK9 and c-Myc co-occupy the promoter regions of c-Myc target genes, and CDK9 activity is necessary for the expression of these genes. tandfonline.combiorxiv.org Inhibition of CDK9 leads to a decrease in RNAP II occupancy at these promoters. tandfonline.com
| Transcription Factor | Interaction with P-TEFb | Functional Consequence | Reference |
|---|---|---|---|
| NF-κB (RelA) | Directly binds CDK9/CycT1 | Recruitment to specific promoters (e.g., IL-8) for gene activation | tandfonline.comnih.gov |
| c-Myc | Directly binds CDK9 | Co-occupancy at target gene promoters, required for transcriptional activation | tandfonline.combiorxiv.org |
Recruitment to Promoter-Proximal Regions
The localization of the CDK9/CycT1 complex to promoter-proximal regions is a critical determinant of its activity. tandfonline.comembopress.org At this location, P-TEFb can efficiently phosphorylate the paused RNAP II and associated negative elongation factors, thereby triggering productive elongation. tandfonline.com
Several mechanisms contribute to this recruitment:
Transcription Factor-Mediated Recruitment: As discussed above, transcription factors like NF-κB and c-Myc play a direct role in bringing P-TEFb to the promoters of their target genes. tandfonline.comnih.govbiorxiv.org
BRD4: The bromodomain-containing protein 4 (BRD4) is another important factor in recruiting P-TEFb to chromatin. tandfonline.com BRD4 recognizes acetylated histones, which are often enriched at active promoters and enhancers, and can then recruit P-TEFb to these sites. nih.gov
HIV Tat: In the context of HIV-1 infection, the viral trans-activator protein Tat recruits the CDK9/CycT1 complex to the TAR RNA element located at the 5' end of the nascent viral transcript. asm.orgpnas.org This recruitment is essential for the robust transcription of the HIV-1 genome.
The recruitment process is dynamic and can be regulated by various signaling pathways, allowing for precise control of gene expression in response to cellular cues. tandfonline.com The inhibition of CDK9 can lead to a significant accumulation of paused RNAP II in the promoter-proximal regions of many genes, highlighting the central role of P-TEFb in this process. nih.gov
| Recruitment Factor | Mechanism | Significance | Reference |
|---|---|---|---|
| NF-κB, c-Myc | Direct binding to P-TEFb | Gene-specific transcriptional activation | tandfonline.comnih.govbiorxiv.org |
| BRD4 | Binds acetylated histones and P-TEFb | General recruitment to active chromatin regions | tandfonline.comnih.gov |
| HIV Tat | Binds TAR RNA and P-TEFb | Viral gene transcription | asm.orgpnas.org |
Regulation of Cdk9/cyct1 Complex Activity
Inhibitory Mechanisms: The 7SK small nuclear ribonucleoprotein (snRNP) Complex
A significant portion of cellular P-TEFb is maintained in a catalytically inactive state through its association with the 7SK snRNP complex nih.govuniprot.orgoregonstate.edunih.govsdbonline.orgelifesciences.orgresearchgate.nettandfonline.com. This complex serves as a major reservoir of P-TEFb, preventing widespread and unregulated transcription elongation nih.govsdbonline.orgresearchgate.netuiowa.eduanr.fr.
The core components of the 7SK snRNP complex have been well-characterized and are essential for its inhibitory function. amegroups.org
| Component | Function in the 7SK snRNP Complex |
| 7SK snRNA | A 331-nucleotide small nuclear RNA that acts as a scaffold for the assembly of the entire complex. amegroups.org It directly interacts with HEXIM1/2 and P-TEFb. |
| HEXIM1/2 | Hexamethylene bis-acetamide inducible proteins 1 and 2 are the primary inhibitors of CDK9 kinase activity within the complex. nih.govnih.govsdbonline.orgresearchgate.net They bind to both 7SK snRNA and the CycT1 subunit of P-TEFb. nih.govresearchgate.net |
| LARP7 | La-related protein 7 binds to the 3' end of 7SK snRNA, protecting it from degradation and stabilizing the overall snRNP structure. uiowa.eduoup.com It also plays a role in the incorporation of P-TEFb into the complex. amegroups.orgoup.com |
| MePCE | Methylphosphate capping enzyme associates with the 5' end of 7SK snRNA, adding a γ-methylphosphate cap that is crucial for 7SK stability. amegroups.orgoup.com |
The sequestration and inactivation of P-TEFb within the 7SK snRNP is a multi-step process involving specific molecular interactions:
Prerequisite of Phosphorylation: For P-TEFb to be incorporated into the 7SK snRNP, CDK9 must first be phosphorylated on a threonine residue (Thr186) within its T-loop. nih.govfrontiersin.org This phosphorylation is a hallmark of CDK activation, suggesting that P-TEFb enters the inhibitory complex in a pre-activated state. nih.govoup.com
HEXIM1/2 Binding: The binding of HEXIM1/2 to 7SK snRNA induces a conformational change in HEXIM1/2, allowing it to interact with the CycT1 subunit of P-TEFb. nih.gov This interaction is a prerequisite for the recruitment of P-TEFb into the complex. nih.gov
Direct Kinase Inhibition: The C-terminal domain of HEXIM1 contains a conserved PYNT motif that directly binds to the catalytic cleft of CDK9, physically blocking its kinase activity. amegroups.orgresearchgate.net
Stabilization by LARP7: LARP7, through its interaction with both 7SK snRNA and CDK9, further stabilizes the association of P-TEFb within the inhibitory complex. amegroups.orgoup.com
Composition: 7SK snRNA, HEXIM1/2, LARP7
Activating and Modulatory Interactions
The release of P-TEFb from the 7SK snRNP is a key step in activating transcription elongation. This process is triggered by various cellular signals and involves several activating co-factors.
The release of P-TEFb from its inhibitory sequestration is a dynamic and regulated process. Several mechanisms have been proposed for the dissociation of P-TEFb from the 7SK snRNP:
Action of Release Factors: Cellular proteins, such as the HIV-1 Tat protein and the C-terminal region of BRD4, can directly extract P-TEFb from the 7SK snRNP. uiowa.eduplos.org This release is often accompanied by a conformational change in the 7SK RNA. plos.org
Dephosphorylation: Certain phosphatases, including PP1α and PP2B, can dephosphorylate Thr186 on the CDK9 T-loop, leading to the release of P-TEFb from the complex. nih.govfrontiersin.org The phosphatase PPM1G can also dephosphorylate the CDK9 T-loop, particularly in response to NF-κB signaling. nih.govtandfonline.com
Post-translational Modifications: Acetylation of CycT1 by the histone acetyltransferase p300 can promote its dissociation from HEXIM1, facilitating P-TEFb activation. tandfonline.com Additionally, ubiquitination of HEXIM1 can lead to its release from the 7SK snRNP. tandfonline.com
Stress Signals: Various cellular stresses, such as UV irradiation and treatment with transcription inhibitors, can trigger the dissociation of the 7SK snRNP, making active P-TEFb available for stress-induced gene expression. nih.govsdbonline.orgresearchgate.netpnas.org
Once released from the 7SK snRNP, a significant portion of active P-TEFb associates with the bromodomain-containing protein 4 (BRD4). uniprot.orgoregonstate.edunih.gov
Recruitment to Chromatin: BRD4 acts as a crucial recruitment factor, tethering P-TEFb to acetylated histones at gene promoters and enhancers. pnas.orgtandfonline.comoup.com This recruitment is essential for bringing the kinase activity of P-TEFb to its substrates at sites of active transcription.
Formation of an Active Complex: The association with BRD4 is necessary for the formation of a transcriptionally active P-TEFb complex. uniprot.orgoregonstate.edu In response to cellular stress, P-TEFb released from the 7SK snRNP is quantitatively transferred to BRD4. uniprot.orgoregonstate.edupnas.org
Mediator Interaction: BRD4 facilitates the interaction of P-TEFb with the Mediator complex, a large co-activator complex that bridges transcription factors and the RNA polymerase II machinery. uniprot.orgoregonstate.edu
Enhanced Kinase Activity: The interaction between BRD4 and P-TEFb can directly enhance the kinase activity of CDK9 and increase its resistance to inhibitors. elifesciences.org
Besides BRD4, other factors contribute to the activation and function of P-TEFb:
Super Elongation Complex (SEC): Active P-TEFb can be incorporated into the Super Elongation Complex, which includes proteins like AFF1 and ELL2, further promoting processive transcription elongation. elifesciences.orgpnas.org
Gene-Specific Transcription Factors: Various transcription factors can recruit P-TEFb to specific gene promoters, ensuring gene-specific activation of transcription. researchgate.net For instance, the HIV-1 Tat protein directly recruits P-TEFb to the viral long terminal repeat to drive viral gene expression. plos.orgplos.org
CIITA: The class II transactivator (CIITA) is another cellular coactivator that binds to P-TEFb to activate the expression of its target genes, such as those of the major histocompatibility complex class II. sdbonline.org
Role of Bromodomain-containing protein 4 (BRD4) in P-TEFb Recruitment and Activation
Post-Translational Modifications of CDK9 and Cyclin T1
The functions of CDK9 and Cyclin T1 are fine-tuned by various post-translational modifications that influence the complex's stability, enzymatic activity, and interactions with other regulatory proteins.
Phosphorylation is a critical mechanism governing CDK9 activity. Specific threonine (Thr) and serine (Ser) residues on CDK9 act as key regulatory sites.
Key Phosphorylation Sites and Their Functions:
Threonine 186 (Thr186): Located in the T-loop of CDK9, the phosphorylation of this conserved residue is essential for its enzymatic activity. frontiersin.orgnih.gov This modification triggers a conformational change in the CDK9-Cyclin T1 heterodimer, which exposes the ATP and substrate binding sites, thereby activating the kinase. frontiersin.org The phosphorylation of Thr186 is also a prerequisite for the sequestration of P-TEFb into the inactive 7SK snRNP complex, suggesting this complex serves as a reservoir of readily activatable kinase. frontiersin.orgembopress.orgnih.gov While initially thought to be a result of autophosphorylation, recent evidence indicates that CDK7, a CDK-activating kinase (CAK), is primarily responsible for phosphorylating Thr186. frontiersin.orgnih.gov Dephosphorylation of Thr186 by phosphatases such as PP1α and PP2B facilitates the release of P-TEFb from the 7SK snRNP complex. nih.govstjohnslabs.com
Serine 175 (Ser175): This residue, also located in the T-loop, plays a more complex regulatory role. frontiersin.orgnih.gov Phosphorylation of Ser175 is generally considered inhibitory to CDK9 kinase activity. plos.orguniprot.orgresearchgate.net It occurs after P-TEFb dissociates from the 7SK snRNP complex and can influence the binding of P-TEFb to other regulatory proteins like BRD4 and the HIV-1 Tat protein. frontiersin.orgplos.org Some studies suggest that Ser175 phosphorylation promotes the binding of P-TEFb to BRD4. nih.govplos.org Conversely, dephosphorylation of Ser175 by Protein Phosphatase 1 (PP1) has been shown to activate CDK9 and upregulate HIV-1 transcription. plos.org There is some conflicting evidence regarding the precise impact of Ser175 phosphorylation on kinase activity, with some studies reporting no significant effect. nih.govtandfonline.com
Autophosphorylation: CDK9 can undergo autophosphorylation at several C-terminal residues, including Ser347, Thr350, Ser353, Thr354, and Ser357. frontiersin.orgnih.govembopress.orgstjohnslabs.comuniprot.org This autophosphorylation is important for the high-affinity binding of the Tat-P-TEFb complex to the TAR RNA element in HIV-1. frontiersin.orgembopress.org These modifications appear to occur in cis, meaning the kinase phosphorylates itself within the same molecule. embopress.org
Other Phosphorylation Sites: Other residues on CDK9, such as Threonine 29 (Thr29) and Serine 90 (Ser90), are also subject to phosphorylation. Phosphorylation of Thr29 has an inhibitory effect on CDK9 activity. frontiersin.org
The dynamic interplay between kinases and phosphatases ensures a tight regulation of CDK9 phosphorylation, allowing for rapid control of transcription elongation in response to various cellular signals.
Table 1: Key Phosphorylation Sites of CDK9 and Their Functions
| Phosphorylation Site | Location | Effect on Activity | Key Kinases/Phosphatases | Function |
|---|
| Thr186 | T-loop | Activating frontiersin.orgembopress.org | Kinase: CDK7 frontiersin.orgnih.govPhosphatase: PP1α, PP2B nih.gov | Essential for kinase activity; promotes association with the 7SK snRNP inhibitory complex. frontiersin.orgembopress.org | | Ser175 | T-loop | Generally Inhibitory plos.orguniprot.orgresearchgate.net | Phosphatase: PP1 plos.org | Modulates interaction with BRD4 and HIV-1 Tat; dephosphorylation by PP1 activates CDK9. frontiersin.orgplos.orgplos.org | | C-terminal residues (Ser347, Thr350, etc.) | C-terminus | Autophosphorylation | CDK9 (in cis) embopress.org | Enhances binding of the Tat-P-TEFb complex to TAR RNA. frontiersin.orgembopress.org | | Thr29 | N-terminus | Inhibitory frontiersin.org | - | Limits CDK9 function during transcription initiation. frontiersin.org |
Acetylation of Cyclin T1 is another important post-translational modification that regulates the activity of the P-TEFb complex. frontiersin.org
Research has shown that the histone acetyltransferase p300 can acetylate Cyclin T1 at four specific lysine (B10760008) residues (Lys380, Lys386, Lys390, and Lys404) within its coiled-coil region. frontiersin.orgnih.gov This acetylation event triggers the dissociation of P-TEFb from the inhibitory 7SK snRNP complex, which also contains HEXIM1. frontiersin.orgnih.govembopress.org
The release from this inactive state allows P-TEFb to become transcriptionally active. Acetylated Cyclin T1 has been found to bind to the second bromodomain (BDII) of BRD4, which helps recruit P-TEFb to sites of active transcription. frontiersin.org Interestingly, this acetylation-dependent activation mechanism appears to be distinct from the recruitment of P-TEFb by the HIV-1 Tat protein, which can recruit the non-acetylated form of Cyclin T1 directly from the 7SK snRNP complex. frontiersin.orgnih.gov
The reversible nature of Cyclin T1 acetylation, counteracted by histone deacetylases (HDACs) like HDAC3, provides a dynamic switch to control the equilibrium between the active and inactive pools of P-TEFb within the cell. nih.govoup.com
Table 2: Acetylation of Cyclin T1
| Modification | Site | Key Enzyme | Function |
|---|
| Acetylation | Lys380, Lys386, Lys390, Lys404 frontiersin.orgnih.gov | Acetyltransferase: p300 frontiersin.orgDeacetylase: HDAC3 oup.com | Triggers dissociation from the inactive 7SK snRNP/HEXIM1 complex, activating P-TEFb. frontiersin.orgnih.govembopress.org |
Role of Cdk9/cyct1 in Cellular Processes and Disease Pathogenesis: Preclinical Research Focus
Transcriptional Control of Specific Gene Expression Programs
The CDK9/CycT1 complex functions as a master kinase in transcription. tandfonline.com Its primary substrate is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II. elifesciences.orgresearchgate.net By phosphorylating serine 2 residues within the CTD repeats, P-TEFb releases Pol II from a state of promoter-proximal pausing, a critical rate-limiting step, thereby allowing the transition into productive transcript elongation. whiterose.ac.ukresearchgate.net This function is essential for the expression of a wide array of genes, with a particular impact on those requiring rapid and robust induction.
A key aspect of CDK9/CycT1's function is its critical role in the sustained production of proteins with short mRNA and protein half-lives. nih.govoncotarget.com Many of these proteins are crucial regulators of cell survival, proliferation, and apoptosis. frontiersin.orgnih.gov In cancer cells, there is a heightened reliance, often termed "transcriptional addiction," on the continuous expression of anti-apoptotic proteins to evade programmed cell death. oncotarget.comacs.org
Preclinical studies have consistently shown that inhibiting CDK9 leads to the rapid depletion of these unstable but vital proteins. nih.govnih.gov Key examples include myeloid cell leukemia 1 (MCL-1) and X-linked inhibitor of apoptosis protein (XIAP), both of which are potent anti-apoptotic factors. nih.govg1therapeutics.comhaematologica.org Because cancer cells are often addicted to the overexpression of these survival proteins, they are disproportionately sensitive to the effects of CDK9 inhibition compared to normal cells. bioscientifica.com This selective vulnerability forms the basis of therapeutic strategies targeting the CDK9/CycT1 complex. bioscientifica.comoncotarget.com
Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and, in cancer, oncogenic pathways. nih.gov These genomic regions are densely occupied by transcription factors, co-activators like the Mediator complex and BRD4, and RNA Polymerase II. nih.govwikipedia.org The CDK9/CycT1 complex is a critical component of the machinery at super-enhancers. acs.orgtandfonline.com
Research indicates that P-TEFb is recruited to SEs, often through interaction with proteins like BRD4, where it facilitates the high-level transcription of SE-associated genes. acs.orgwikipedia.org Many prominent oncogenes, including MYC, are under the control of super-enhancers in various cancers. whiterose.ac.ukacs.org The expression of these genes is particularly sensitive to perturbations in transcriptional machinery, making them highly susceptible to CDK9 inhibition. wikipedia.org By targeting CDK9, it is possible to disrupt the function of these powerful oncogenic domains, leading to a significant reduction in the expression of key cancer-driving genes. whiterose.ac.ukacs.org
Beyond its direct role in phosphorylating Pol II, CDK9/CycT1 activity is intricately linked with the epigenetic landscape and chromatin architecture. tandfonline.comresearchgate.net It influences chromatin structure to maintain both active transcription and, paradoxically, gene silencing at certain loci. nih.govpnas.org
Preclinical findings show that CDK9 can phosphorylate key components of chromatin remodeling complexes. nih.gov For instance, CDK9 phosphorylates BRG1, the catalytic subunit of the SWI/SNF chromatin remodeling complex. tandfonline.comnih.gov This phosphorylation can prevent BRG1 from being recruited to certain heterochromatin regions, thereby contributing to the maintenance of a silenced state. tandfonline.comnih.gov Inhibition of CDK9 allows BRG1 to remodel the chromatin at these sites, leading to the reactivation of epigenetically silenced genes, including tumor suppressors. nih.gov Furthermore, CDK9 activity is connected to histone modifications, such as the monoubiquitination of histone H2B (H2Bub1), a mark associated with active transcription elongation. researchgate.netpnas.org This interplay demonstrates that CDK9 acts as a crucial link between the transcription machinery and the dynamic epigenetic state of the cell.
| Regulatory Function | Mechanism of Action | Key Target Genes/Elements | Preclinical Finding |
|---|---|---|---|
| Regulation of Short-Lived Proteins | Facilitates transcription elongation of genes with unstable mRNA/proteins. | MCL-1, XIAP, various cyclins | Inhibition of CDK9 causes rapid downregulation of anti-apoptotic proteins, inducing cell death preferentially in cancer cells. oncotarget.comnih.govnih.gov |
| Super-Enhancer-Driven Transcription | Recruited to super-enhancers to drive high-level expression of lineage-specific and oncogenic genes. | MYC, other cell identity oncogenes | CDK9 is essential for the function of super-enhancers that drive oncogene addiction; its inhibition selectively downregulates these key cancer drivers. whiterose.ac.ukacs.org |
| Chromatin & Epigenetic Regulation | Phosphorylates chromatin remodelers (e.g., BRG1) and influences histone modifications (e.g., H2Bub1). | Epigenetically silenced tumor suppressor genes | CDK9 inhibition can remodel chromatin and reactivate silenced genes by altering the activity of epigenetic modifiers. tandfonline.comnih.govpnas.org |
Impact on Super-Enhancer-Driven Transcription
Involvement in Oncogenesis and Cancer Biology (Preclinical Studies)
The dysregulation of CDK9/CycT1 activity is a hallmark of numerous cancers, where it sustains the transcriptional programs necessary for malignant growth and survival. nih.govfrontiersin.org Its central role in controlling the expression of potent oncogenes and survival factors has made it a compelling target in preclinical cancer research across a wide spectrum of tumor types. nih.govtandfonline.comresearchgate.net
Elevated CDK9 expression or activity has been documented in a broad range of human cancers. tandfonline.commdpi.com In hematological malignancies, such as acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma, cancer cells are highly dependent on CDK9 for the expression of survival proteins like MCL-1 and for the transcription driven by translocated oncogenes like MLL fusion proteins. nih.govresearchgate.netmdpi.com High CDK9 expression has also been observed in various lymphomas. researchgate.netaacrjournals.org
The significance of CDK9 is not limited to blood cancers. Numerous solid tumors, including breast cancer, hepatocellular carcinoma, neuroblastoma, glioblastoma, and osteosarcoma, also exhibit CDK9 dysregulation. nih.govacs.orgtandfonline.commdpi.com In many cases, higher CDK9 expression correlates with poor patient prognosis. mdpi.com This widespread dysregulation underscores the fundamental role of transcriptional control in maintaining the malignant state across diverse cancer types. frontiersin.orgacs.org
The oncogenic activity of CDK9 is largely mediated through its control over key cancer-driving genes. Preclinical models have firmly established the link between CDK9 and the expression of several critical oncogenes.
MYC: The MYC family of transcription factors are among the most frequently deregulated oncogenes in human cancer. acs.org MYC itself is often controlled by a super-enhancer and requires CDK9 for its own expression. whiterose.ac.ukacs.org Furthermore, MYC recruits the CDK9/CycT1 complex to the promoters of its target genes to amplify their transcription. researchgate.netfrontiersin.orgnih.gov This creates a feed-forward loop that drives rampant cell proliferation. Cancers with MYC amplification are particularly sensitive to CDK9 inhibition, which breaks this cycle of addiction. acs.orgnih.gov
MCL1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic member of the BCL-2 family with a very short half-life, making its expression exquisitely dependent on continuous transcription. oncotarget.comresearchgate.net Overexpression of MCL-1 is a common mechanism of tumor survival and resistance to therapy, especially in hematological malignancies and some solid tumors. nih.govmdpi.com Preclinical studies have repeatedly shown that inhibiting CDK9 leads to a rapid and dramatic decrease in MCL-1 levels, triggering apoptosis in cancer cells. nih.govhaematologica.orgresearchgate.net
XIAP: The X-linked inhibitor of apoptosis protein is another crucial survival factor with a short half-life whose expression is maintained by CDK9 activity. nih.govg1therapeutics.com Inhibition of CDK9 results in the downregulation of XIAP, contributing to the pro-apoptotic effect seen in various cancer models, including chronic lymphocytic leukemia. nih.govhaematologica.org
| Malignancy Type | Key Dysregulated Oncogenes | Preclinical Significance of CDK9/CycT1 |
|---|---|---|
| Hematological Malignancies (AML, CLL, Lymphoma) | MYC, MCL-1, XIAP, MLL-fusion targets | CDK9 inhibition downregulates critical survival factors (MCL-1, XIAP) and disrupts oncogenic transcription programs, leading to apoptosis. researchgate.netoncotarget.comhaematologica.orgmdpi.com |
| Hepatocellular Carcinoma (HCC) | MYC | MYC-driven HCC is highly dependent on CDK9 for transcription elongation; CDK9 inhibition shows robust anti-tumor effects. acs.orgnih.gov |
| Neuroblastoma | MYCN | CDK9 is recruited to the MYCN super-enhancer; its inhibition selectively reduces MYCN transcription and induces growth arrest. whiterose.ac.uk |
| Breast Cancer | MYB, MYC | P-TEFb is recruited by estrogen receptor (ERα) to drive expression of oncogenes like MYB. nih.govtandfonline.com |
| Glioblastoma | MCL-1, Survivin | Inhibition of CDK9 suppresses the transcription of anti-apoptotic proteins, leading to apoptosis in glioblastoma cells. mdpi.com |
Impact on Androgen Receptor Activity in Prostate Cancer Research Models
The androgen receptor (AR) is a critical driver of prostate cancer, and its activity persists even in castration-resistant prostate cancer (CRPC), often through mechanisms involving AR splice variants like AR-V7. nih.govnih.gov The cyclin-dependent kinase 9 (CDK9)/Cyclin T1 complex has emerged as a key regulator of AR-driven transcription, making it a compelling target in preclinical prostate cancer models. aacrjournals.orgresearchgate.netbioscientifica.com CDK9 stabilizes proteins associated with the AR and its inhibition can disrupt AR, its variants, and their downstream transcriptional programs. aacrjournals.orgresearchgate.net
Preclinical studies have demonstrated that inhibiting CDK9 can effectively suppress AR signaling. For instance, short-term inhibition of CDK9 was found to compromise the splicing of AR mRNA, leading to a decrease in the expression of both full-length AR and the androgen-independent AR-V7 variant. nih.govtandfonline.com This loss of AR expression sensitizes CRPC cells to androgen deprivation. nih.govtandfonline.com
Several selective CDK9 inhibitors have shown potent anti-tumor activity in prostate cancer models by modulating AR activity. The orally bioavailable inhibitor KB-0742 was shown to rapidly downregulate nascent transcription, with a preferential impact on short half-life transcripts and AR-driven oncogenic programs in 22Rv1 CRPC cells. nih.gov In vivo, oral administration of KB-0742 led to significant tumor growth reduction in CRPC models. nih.gov Similarly, the novel CDK9 inhibitor PRT2527 demonstrated potent pharmacodynamic and antitumor activity in both castration-sensitive and castration-resistant prostate cancer models. aacrjournals.org Another inhibitor, CDKI-73, was shown to suppress signaling pathways regulated by AR, MYC, and BRD4, which are key drivers of dysregulated transcription in prostate cancer. urotoday.com
The development of small-molecule degraders of the CDK9-Cyclin T1 complex represents another promising strategy. The degrader LL-K9-3 was shown to induce the selective and synchronous degradation of both CDK9 and Cyclin T1. researchgate.net This led to a reduction in the expression of AR and c-Myc in 22RV1 cells and a more effective suppression of downstream signaling compared to its parent inhibitor, SNS-032. researchgate.net
Interactive Table: Preclinical Activity of CDK9 Inhibitors in Prostate Cancer Models
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| KB-0742 | 22Rv1 CRPC cells, in vivo CRPC models | Rapidly downregulates AR-driven oncogenic programs; significantly reduced tumor growth in vivo. | nih.gov |
| PRT2527 | Human prostate cancer cell lines, in vivo models | Potent inhibitor of CDK9/CyclinT1; suppressed pSer2 RNAPII and reduced c-Myc expression; demonstrated antitumor activity. | aacrjournals.org |
| CDKI-73 | Prostate cancer cell lines, xenograft mouse model, patient-derived explants/organoids | Inhibited proliferation and enhanced cell death; suppressed signaling pathways regulated by AR, MYC, and BRD4. | urotoday.com |
| LL-K9-3 | 22RV1 cells | Induced selective degradation of CDK9 and Cyclin T1; reduced expression of AR and c-Myc; enhanced anti-proliferative and pro-apoptotic effects compared to SNS-032. | researchgate.net |
| Flavopiridol (B1662207) | CRPC cell lines (AILNCaP14, AILNCaP15), PDX model | Repressed AR transactivation, likely through inhibition of AR phosphorylation at serine 81; inhibited proliferation in vitro and in vivo. | nih.gov |
Role in Triple-Negative Breast Cancer Research Models
CDK9, as part of the P-TEFb complex, promotes the transcription of key oncogenes such as MYC and the anti-apoptotic protein MCL1, which are crucial for the proliferation, survival, and metastatic potential of TNBC cells. researchgate.netnih.govoncotarget.com Inhibition of CDK9 has been shown to downregulate these oncogenes, leading to cell cycle arrest, increased apoptosis, and reduced proliferation in TNBC cell lines. researchgate.netoncotarget.com
Several selective CDK9 inhibitors have demonstrated efficacy in preclinical TNBC models.
CDDD11-8 : This novel selective CDK9 inhibitor dose-dependently inhibited proliferation in various TNBC cell lines (IC50 range: 281–734 nM) and patient-derived organoids (IC50 range: 272–771 nM), including those from chemo-resistant metastatic lesions. researchgate.net It effectively reduced the phosphorylation of RNA polymerase II and downregulated MYC and MCL1. researchgate.net
KB-0742 : This orally bioavailable inhibitor showed potent on-target activity in TNBC models. onclive.comtempus.com It led to decreased cell viability in a panel of breast cancer cell lines, with a preferentially cytotoxic effect on TNBC cells. tempus.com In patient-derived organoid models of TNBC, KB-0742 achieved maximal inhibition rates of up to 100%. onclive.com
Atuveciclib : This selective CDK9 inhibitor reduced cell proliferation and triggered apoptosis in TNBC cell lines with high CDK9 expression. oncotarget.com It also inhibited the growth of mammospheres, suggesting a disruptive effect on breast cancer stem-like cells (CSLCs). oncotarget.com
Compound 1 (tetrahydroisoquinoline derivative) : This compound acts as a CDK9-cyclin T1 protein-protein interaction (PPI) inhibitor. nih.govnih.govsciopen.com It exhibited antiproliferative and anti-migration activity in TNBC cell lines by reversing the epithelial-mesenchymal transition (EMT) and reducing the population of cancer stem cells. nih.govnih.govsciopen.com
These studies collectively indicate that targeting the CDK9/CycT1 complex, either through direct inhibition of its kinase activity or by disrupting the protein-protein interaction, is a promising therapeutic strategy for TNBC.
Interactive Table: Efficacy of CDK9 Inhibitors in Preclinical TNBC Models
| Inhibitor | Model(s) | IC50 / Effect | Key Downstream Effects | Reference |
|---|---|---|---|---|
| CDDD11-8 | TNBC cell lines & patient-derived organoids | IC50: 281–734 nM (cell lines); 272–771 nM (organoids) | Reduced RNAPII phosphorylation; Downregulated MYC & MCL1 | researchgate.net |
| KB-0742 | TNBC cell lines, patient-derived organoids & xenografts | Cytotoxic effects; 89-100% inhibition in organoids | Decreased pSER2 and MYC levels | onclive.comtempus.com |
| Atuveciclib | High-CDK9 TNBC cell lines, mammospheres | Reduced proliferation, induced apoptosis, inhibited mammosphere growth | Decreased MYC & MCL1 expression | oncotarget.com |
| Compound 1 | MDA-MB-231 & 4T1 TNBC cell lines | Inhibited migration by 73-80% at 0.3 µmol/L | Blocked CDK9 binding to c-Myc & Mcl-1 promoters | nih.gov |
CDK9/CycT1 in Glioblastoma and Acute Myeloid Leukemia (AML) Research Models
Glioblastoma (GBM)
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by high resistance to therapy. nih.govresearchgate.net CDK9 is highly expressed in glioblastoma compared to non-tumor brain tissue, and its elevated expression correlates with a poorer prognosis in some patient subsets. nih.gov Targeting CDK9 is an emerging therapeutic approach for this challenging disease. nih.govresearchgate.net
Preclinical studies have shown that inhibiting CDK9 can impact multiple survival pathways in glioblastoma cells. nih.gov Given that many cancers, including GBM, become dependent on factors that control gene expression, inhibiting transcriptional CDKs like CDK9 is a rational strategy. nih.gov The oncogene MYC, which is frequently dysregulated in GBM, is a key target of CDK9-regulated transcription. nih.gov
Zotiraciclib (B1663082) (TG02) , a brain-penetrant multi-CDK inhibitor that primarily targets CDK9, has shown promise in preclinical GBM models. nih.govnih.gov It decreased cell viability in patient-derived GBM cells and inhibited tumor growth in an intracranial GBM mouse model. nih.gov Some studies suggest that higher MYC expression correlates with greater sensitivity to zotiraciclib in GBM cells. nih.govencyclopedia.pub
The pan-CDK inhibitor Flavopiridol has also been investigated, showing the ability to induce cell-cycle arrest in glioma cells. nih.gov
Acute Myeloid Leukemia (AML)
The CDK9 pathway is frequently dysregulated in AML, making it an attractive therapeutic target. d-nb.infonih.govmdpi.com Inhibition of CDK9 leads to the downregulation of critical survival genes regulated by super-enhancers, such as MCL-1 and MYC. d-nb.infonih.govtandfonline.com High expression of MCL-1 is linked to AML development and poor prognosis. d-nb.infomdpi.com Furthermore, translocation products of the MLL gene, common in some leukemias, associate with P-TEFb to constitutively activate transcription. d-nb.infomdpi.com
Preclinical models have demonstrated the anti-leukemic effects of CDK9 inhibitors:
Inhibitors like dinaciclib (B612106) and CDKI-73 have shown antitumor effects in preclinical models of MLL-rearranged acute leukemia. tandfonline.com
CDKI-73 inhibited the phosphorylation of RNA Pol II and the transcription of MCL-1 and XIAP, inducing apoptosis in primary AML and other leukemia cells. d-nb.info
In a mouse AML xenograft model using MV4-11 cells, the CDK9 inhibitor atuveciclib , when combined with cytarabine, resulted in the greatest degree of tumor suppression and enhanced survival. ashpublications.org
These findings underscore the critical role of the CDK9/CycT1 complex in sustaining the malignant phenotype in both glioblastoma and AML, supporting the continued preclinical and clinical investigation of CDK9 inhibitors for these diseases.
Influence on Tumor Invasion and Metastasis in Preclinical Models
The CDK9/CycT1 complex plays a significant role not only in tumor growth but also in the processes of invasion and metastasis. nih.govnih.gov High CDK9 expression has been associated with metastatic disease in cancers like osteosarcoma. mdpi.comnih.gov The kinase promotes the expression of genes that are integral to cell migration, invasion, and the epithelial-mesenchymal transition (EMT), a key process in the metastatic cascade. nih.govnih.govnih.gov
Preclinical studies across different cancer types have highlighted the anti-metastatic potential of targeting CDK9:
Triple-Negative Breast Cancer (TNBC): In TNBC models, inhibiting the CDK9–cyclin T1 protein-protein interaction with a compound referred to as Complex 1 led to significant inhibition of tumor metastasis. nih.gov This inhibitor was found to be more potent at inhibiting migration in MDA-MB-231 and 4T1 TNBC cells than the control compound. nih.gov Another tetrahydroisoquinoline derivative, Compound 1 , was shown to inhibit migration in TNBC cells by reversing EMT and reducing the population of cancer stem cells (CSCs), which are known to drive metastasis. nih.govsciopen.com Furthermore, the highly potent and selective CDK9 inhibitor OBP-004 was shown to reduce metastatic tumor growth in bone, brain, lung, and lymph nodes in an aggressive preclinical TNBC model. larvol.com
Osteosarcoma: In osteosarcoma cell lines, specific inhibition of CDK9 using siRNA or the pharmacological inhibitor LDC000067 suppressed cell migration in vitro. nih.gov This provides a rationale for investigating CDK9 inhibitors to treat and prevent osteosarcoma metastasis. nih.gov
Prostate Cancer: In a newly developed liver metastatic model using AILNCaP15 prostate cancer cells, the broad-spectrum CDK inhibitor flavopiridol attenuated tumor growth, demonstrating its potential to control metastatic CRPC. nih.gov
These findings from preclinical models suggest that the therapeutic benefit of CDK9 inhibition extends beyond controlling primary tumor proliferation to actively suppressing the molecular pathways that lead to tumor invasion and the formation of distant metastases.
Role in Viral Pathogenesis (Preclinical Studies)
Human Immunodeficiency Virus (HIV-1/2) Replication Mechanism
The CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb), is an essential host-cell factor for the replication of the Human Immunodeficiency Virus (HIV). tandfonline.compnas.orgnih.gov The virus hijacks this cellular machinery to ensure the efficient transcription of its own genome. tandfonline.comasm.org
The core of this mechanism involves the HIV-1 Tat protein, a potent viral transactivator. tandfonline.comasm.org After the initiation of transcription from the HIV-1 long terminal repeat (LTR) promoter, RNA Polymerase II (Pol II) often pauses, producing only short, non-functional transcripts. tandfonline.com To overcome this block, the Tat protein binds to a specific RNA element in the nascent viral transcript called the trans-activation response (TAR) element. tandfonline.com
Once bound to TAR, Tat recruits the P-TEFb complex. tandfonline.commdpi.com The Cyclin T1 subunit of P-TEFb interacts directly with Tat, while the CDK9 subunit acts as the catalytic engine. asm.orgmdpi.com CDK9 then phosphorylates several key targets to promote productive transcriptional elongation:
The C-terminal domain (CTD) of RNA Polymerase II: Phosphorylation of serine 2 residues in the CTD by CDK9 is a crucial step that releases the polymerase from its paused state and enhances its processivity. tandfonline.commdpi.com
Negative Elongation Factors (NELF and DSIF): CDK9 phosphorylates these factors, converting them from repressors into positive elongation factors, which further facilitates the extension of the viral transcript. mdpi.comtandfonline.commdpi.com
The critical dependence of HIV-1 on P-TEFb makes CDK9 a significant target for antiviral therapy. Preclinical studies have shown that inhibiting CDK9 activity can potently block HIV-1 replication. pnas.orgnih.gov
Expression of a catalytically inactive, dominant-negative form of CDK9 has been shown to substantially reduce Tat-activated gene expression and inhibit HIV-1 replication. pnas.orgnih.gov
RNA interference (RNAi) targeting either CDK9 or Cyclin T1 mRNA effectively suppresses Tat transactivation and viral replication in host cells. asm.org
Small-molecule inhibitors of CDK9 have been demonstrated to block both acute and chronic HIV-1 replication in human T lymphoid cells. pnas.org
These findings establish that the kinase activity of the host cell's CDK9/CycT1 complex is a limiting and essential factor for the replication of HIV-1. pnas.org
Human Cytomegalovirus (HCMV) Infection Dynamics
The replication of Human Cytomegalovirus (HCMV), a member of the herpesvirus family, is intricately linked to the host cell's machinery, including the CDK9/Cyclin T1 complex. plos.orgmicrobiologyresearch.org CDK9 activity is required at multiple stages of the viral lytic cycle, from the initiation of gene expression to the efficient production of new viral particles. plos.org
During the immediate-early (IE) phase of HCMV infection, CDK9 and its partner Cyclin T1 are recruited to the sites of viral transcription. plos.orgnih.govasm.org This recruitment is essential for the hyper-phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is necessary for the accurate processing and accumulation of viral transcripts. plos.orgasm.org The viral IE2 protein plays a role in this process, as a threshold level of IE2 is needed for the efficient localization of CDK9 to the viral transcriptosomes. nih.gov
Later in the infection, CDK9 activity is required for the proper expression, modification, and localization of other viral proteins, such as pUL69. plos.org The viral pUL69 protein has been shown to interact directly with Cyclin T1, and this interaction is believed to be a key part of how HCMV co-opts the CDK9/CycT1 complex. microbiologyresearch.org Inhibition of CDK9 with selective inhibitors leads to the aggregation of pUL69, CDK9, and Cyclin T1 in nuclear speckles, highlighting the close association of these proteins during infection. microbiologyresearch.org
Furthermore, CDK9/CycT1 is implicated in the regulation of HCMV latency and reactivation. pnas.org During latency, the P-TEFb complex can be sequestered by repressive cellular complexes. pnas.org The use of certain epigenetic modulators can release P-TEFb, leading to the transcription of HCMV lytic genes and reactivation from the latent state. pnas.org This indicates that the availability and activity of CDK9/CycT1 are critical control points in the switch between latent and lytic HCMV infection.
Herpes Simplex Virus Type 1 (HSV-1) Transcription
Preclinical research has identified CDK9 as a critical host factor for the replication of several DNA viruses, including Herpes Simplex Virus Type 1 (HSV-1). nih.govresearchgate.net The virus utilizes the host cell's transcriptional machinery for its own gene expression, making the P-TEFb complex a key target for viral manipulation.
Studies have shown that the HSV-1 protein ICP22 interacts directly with the CDK9/CycT1 complex. nih.govplos.org This interaction is thought to modulate the kinase activity of CDK9, which is necessary for the transcription of viral genes. nih.govplos.org Specifically, the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine-2 by CDK9 is a crucial step for productive transcription elongation of HSV-1 genes. plos.orgnih.gov Inhibition of CDK9 activity has been shown to significantly impede viral transcription and replication. nih.govplos.org
The viral protein ICP22 can associate with P-TEFb and inhibit the kinase activity of CDK9 at the site of transcription, leading to a decrease in the phosphorylation of Serine-2 of the RNA polymerase II CTD. plos.org This suggests that while HSV-1 co-opts the host's CDK9 for its own transcription, it also has mechanisms to selectively repress host cell gene expression. mdpi.combiorxiv.org
Several small molecule inhibitors targeting CDK9 have demonstrated antiviral activity against HSV-1 in preclinical models. For instance, compounds like Flavopiridol and 5,6-dichlorobenzimidazone-1-β-D-ribofuranoside (DRB) have been shown to reduce viral yields and inhibit viral gene expression by targeting CDK9. plos.orgnih.gov More specific inhibitors, such as FIT-039, have also been shown to suppress HSV-1 replication by inhibiting CDK9-mediated mRNA transcription. nih.gov The compound CDK9/CycT1-IN-93 is described as a highly specific, ATP-competitive inhibitor of CDK9/CycT1 with antiviral activity, suggesting its potential in this area of research. targetmol.com
Table 1: Preclinical Research on CDK9 Inhibition in HSV-1
| Compound/Method | Model System | Key Findings | Reference(s) |
| Flavopiridol, DRB | HSV-1 infected cells | Decreased viral yields, reduced late protein levels, and global reduction in viral mRNAs. | plos.org |
| Dominant-negative CDK9, HEXIM1 | HSV-1 infected cells | Decreased viral transcription, indicating the necessity of phosphoserine-2 form of RNAP II. | plos.org |
| FIT-039 | Cultured cells, murine HSV-1 infection model | Inhibited replication of HSV-1 and suppressed skin lesion formation. | nih.gov |
| CDK9 knockdown (siRNA) | HSV-1 infected cells | Significantly suppressed the replication of HSV-1 genomic DNA. | nih.gov |
Other Preclinical Disease Associations
Cardiac Hypertrophy Mechanisms
The CDK9/CycT1 complex is a key regulator in the transcriptional pathways that drive cardiac hypertrophy, the enlargement of cardiac muscle cells. um.es Studies in mouse models have shown that increased CDK9 activity is associated with cardiac hypertrophy. tandfonline.com Conversely, inhibiting CDK9 has been proposed as a therapeutic strategy for this condition. researchgate.net
Activation of the CDK9/CycT1 complex is a common response to hypertrophic stimuli. nih.gov This activation leads to the phosphorylation of various downstream targets, including the histone acetyltransferase p300, which is crucial for the hypertrophic response. mdpi.com Continuous activation of the CDK9/CycT1 complex can lead to not only cardiomyocyte hypertrophy but also mitochondrial dysfunction and apoptosis, ultimately contributing to heart failure. nih.govmdpi.com
Preclinical studies have demonstrated that inhibiting the formation or activity of the CDK9/CycT1 complex can prevent cardiomyocyte hypertrophy. For example, the compound Pyrazole-Curcumin was shown to inhibit cardiomyocyte hypertrophy by suppressing the formation of the CDK9/CycT1 complex and subsequently inhibiting p300-HAT activity and RNA polymerase II phosphorylation. mdpi.com These findings highlight the potential of targeting the CDK9/CycT1 interaction as a therapeutic approach for cardiac hypertrophy. tandfonline.comresearchgate.netmdpi.com
Table 2: Role of CDK9/CycT1 in Cardiac Hypertrophy
| Experimental Model | Key Findings | Implication | Reference(s) |
| Mouse myocardium | Induction of CDK9/cyclin T1 activity was related to cardiac hypertrophy. | CDK9 is a potential therapeutic target for heart diseases related to cardiac hypertrophy. | tandfonline.com |
| Mouse models | Chronic activation of CDK9 predisposes to heart failure. | Targeting CDK9 may prevent the transition from hypertrophy to heart failure. | researchgate.net |
| Cultured cardiomyocytes | Pyrazole-Curcumin inhibits cardiomyocyte hypertrophy by disrupting the CDK9/CyclinT1 complex. | Small molecules disrupting the CDK9/CycT1 interaction can be beneficial for heart failure therapy. | mdpi.com |
| Transgenic mice | Heart-specific activation of Cdk9 by cyclin T1 provoked hypertrophy. | Cdk9 is a pivotal regulator of pathophysiological heart growth. | nih.govresearchgate.net |
| Human dilated cardiomyopathy | Increased Cdk9 activity observed. | Cdk9 activation is a clinically relevant mechanism in heart failure. | nih.gov |
Implications in Alzheimer's Disease Models
The role of cyclin-dependent kinases in neurodegenerative diseases, including Alzheimer's disease, is an active area of research. bipublication.com While the direct involvement of this compound in Alzheimer's models is not yet extensively documented in publicly available research, the broader family of CDK inhibitors has been evaluated for their potential in treating Alzheimer's disease. bipublication.comscielo.br
Dysregulation of CDK5, another member of the CDK family, has been strongly implicated in the pathology of Alzheimer's disease. scielo.br This has spurred interest in developing CDK inhibitors as potential therapeutic agents. Flavopiridol, a known CDK inhibitor with activity against CDK9, has been studied for its anti-proliferative properties and its effects on transcription, which could have implications for the complex cellular changes that occur in Alzheimer's disease. bipublication.comscielo.br
The inhibition of CDK9 itself is being explored as a therapeutic strategy for various diseases due to its central role in transcription. bipublication.com Given that neuroinflammation and metabolic dysfunction, both processes heavily reliant on gene expression, are early events in Alzheimer's disease, targeting a master regulator of transcription like CDK9 could be a plausible therapeutic avenue. researchgate.net Further research is needed to specifically investigate the effects of this compound and other selective CDK9 inhibitors in preclinical models of Alzheimer's disease to determine their potential as neuroprotective agents. researchgate.netomicsdi.org
Research Strategies for Modulating Cdk9/cyct1 Activity Applicable to Compounds Like Cdk9/cyct1 in 93
Discovery and Design of Inhibitors Targeting the CDK9/CycT1 Complex
The development of inhibitors for the CDK9/CycT1 complex has evolved from broad-spectrum kinase inhibitors to highly selective and novel modality compounds. Researchers employ a range of discovery and design strategies to identify potent and specific modulators of this critical transcriptional kinase.
The most common strategy for inhibiting CDK9 is to target its ATP-binding pocket. tandfonline.com This pocket is a highly conserved region among protein kinases, which presents a challenge for achieving selectivity. scirp.org However, subtle structural differences between the ATP-binding sites of different CDKs can be exploited to design selective inhibitors. scirp.org First-generation compounds, often referred to as "pan-CDK" inhibitors, showed activity against a broad range of CDKs. nih.gov While demonstrating antitumor activity, their lack of selectivity often led to challenging toxicity profiles in clinical trials. nih.govaacrjournals.org
Flavopiridol (B1662207) (Alvocidib) , a semi-synthetic flavonoid derived from rohitukine, was the first CDK inhibitor to enter clinical trials. scirp.orgresearchgate.net It is a potent inhibitor of CDK9 with a Ki of 3 nM and also inhibits other CDKs. acs.org Its mechanism involves competing with ATP, thereby blocking the kinase activity of CDK9 and leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1. researchgate.netresearchgate.net
Dinaciclib (B612106) is another potent, small-molecule inhibitor that targets several CDKs, including CDK9, with high affinity (IC50 = 4 nM). oncotarget.com It has demonstrated superior activity and a better side-effect profile compared to flavopiridol in some preclinical studies. oncotarget.com Research has shown that Dinaciclib's antitumor effects in triple-negative breast cancer are mediated through the inhibition of CDK9, which leads to a reduction in MYC and cyclin B1 levels. oncotarget.com
More recent efforts have focused on developing second-generation inhibitors with greater selectivity for CDK9. NVP-2 , for instance, is a highly selective ATP-competitive inhibitor with an IC50 value of less than 0.51 nM for CDK9/CycT1, showing over 1,000-fold selectivity against other CDKs like CDK1 and CDK2. nih.govthieme-connect.com Similarly, LY2857785 was identified through structure-based design as a potent and reversible ATP-competitive inhibitor of CDK9 with an IC50 of 0.011 μmol/L. aacrjournals.org
**Table 1: Examples of ATP-Competitive CDK9 Inhibitors**| Compound | Type | CDK9 IC50/Ki | Selectivity Notes |
|---|---|---|---|
| Flavopiridol (Alvocidib) | Pan-CDK Inhibitor | 3 nM (Ki) | Also inhibits CDK1, CDK2, CDK4. scirp.orgacs.org |
| Dinaciclib | Pan-CDK Inhibitor | 4 nM (IC50) | Also potent against CDK1, CDK2, CDK5. oncotarget.com |
| NVP-2 | Selective CDK9 Inhibitor | <0.51 nM (IC50) | >1000-fold selectivity over CDK1/2. nih.govthieme-connect.com |
| LY2857785 | Selective CDK9 Inhibitor | 11 nM (IC50) | Shows good selectivity against a panel of 114 kinases. aacrjournals.org |
| Seliciclib (Roscovitine) | Pan-CDK Inhibitor | - | Inhibits CDK1, CDK2, CDK5, CDK7, and CDK9. tandfonline.com |
An alternative to targeting the conserved ATP-binding site is to disrupt the protein-protein interaction (PPI) between CDK9 and its regulatory partner, Cyclin T1. nih.gov This interaction is essential for the kinase's activation. nih.gov Targeting this unique interface offers a promising strategy for achieving high selectivity, as the PPI surfaces are generally less conserved than ATP-binding pockets. mdpi.com
The design of small molecules that can disrupt the large and relatively flat surfaces of PPIs is challenging. However, researchers have successfully identified inhibitors. One study designed and synthesized a library of metal complexes, identifying a compound that binds to CDK9 and disrupts its interaction with Cyclin T1 both in vitro and in cellular models. nih.gov This particular inhibitor, Complex 1 , demonstrated anti-metastatic activity in a mouse model of triple-negative breast cancer (TNBC). nih.gov
Another approach led to the discovery of CDK9-Cyclin T1 PPI-IN-1 (Compound B19) , a 4,4'-bipyridine (B149096) derivative. ebiohippo.comnih.gov This compound was identified as a selective inhibitor of the CDK9-Cyclin T1 interaction, showing potent activity against TNBC cell lines with an IC50 of 0.044 uM in MDA-MB-231 cells. ebiohippo.comnih.gov It is one of the first non-metal organic compounds reported to act as a selective CDK9-Cyclin T1 PPI inhibitor with in vivo antitumor activity. nih.gov A separate study identified a tetrahydroisoquinoline derivative, Compound 1 , which, while binding to the ATP site, was also found to disrupt the CDK9-cyclin T1 PPI. sciopen.com
**Table 2: Examples of CDK9/CycT1 Protein-Protein Interaction (PPI) Inhibitors**| Compound | Chemical Class | Mechanism | Reported Activity |
|---|---|---|---|
| Complex 1 | Metal Complex | Disrupts CDK9-CycT1 interaction. nih.gov | Anti-metastatic activity in TNBC mouse models. nih.gov |
| Compound B19 (CDK9-Cyclin T1 PPI-IN-1) | 4,4'-Bipyridine Derivative | Selective CDK9-CycT1 PPI inhibitor. nih.gov | IC50 of 0.044 µM in MDA-MB-231 cells; in vivo antitumor activity. ebiohippo.comnih.gov |
| Compound 1 | Tetrahydroisoquinoline Derivative | ATP-competitive and disrupts CDK9-CycT1 PPI. sciopen.com | Reduces TNBC cell proliferation and migration. sciopen.com |
A novel and powerful strategy for modulating protein function is the use of Proteolysis Targeting Chimeras (PROTACs). aacrjournals.org PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase. researchgate.net This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers advantages over simple inhibition, as it leads to the complete removal of the target protein, including any non-catalytic scaffolding functions, and can have a more sustained pharmacological effect. nih.govnih.gov
Several research groups have successfully developed CDK9-targeting PROTACs. One study converted the CDK9 inhibitor BAY-1143572 into a series of PROTACs. nih.gov The most potent molecule from this series, B03 , induced the degradation of CDK9 at low nanomolar concentrations in acute myeloid leukemia (AML) cells and inhibited cell growth more effectively than the parent inhibitor alone. nih.gov
Another study developed flavonoid-based CDK9 degraders. nih.gov By applying the PROTAC strategy to the flavonoid derivative LWT-111, they created CP-07 , a potent CDK9 degrader that suppressed the proliferation of prostate cancer cells and exhibited significant tumor growth inhibition in a xenograft model. nih.gov These findings demonstrate that inducing the degradation of CDK9 is a viable and potent therapeutic strategy. nih.govnih.gov
**Table 3: Examples of CDK9-Targeting PROTACs**| PROTAC | CDK9 Binder (Warhead) | Key Findings |
|---|---|---|
| B03 | Based on BAY-1143572 | Induces CDK9 degradation at low nanomolar concentrations in AML cells; enhanced antiproliferative activity compared to warhead. nih.gov |
| CP-07 | Based on flavonoid LWT-111 | Potent CDK9 degrader; suppresses proliferation of prostate cancer cells and shows in vivo efficacy. nih.gov |
| THAL-SNS-032 | SNS-032 | Achieved specific degradation of CDK9, resulting in prolonged antiproliferative activity. nih.gov |
Protein-Protein Interaction Inhibitors (e.g., Cyclin T1-CDK9 Interface)
Synthetic Approaches for Inhibitor Development
The creation of novel CDK9/CycT1 inhibitors relies on sophisticated chemical synthesis and iterative optimization guided by biological testing. The development process involves both the de novo synthesis of new chemical scaffolds and the structural modification of existing ones.
The synthesis of small molecule inhibitors targeting CDK9 often involves multi-step reaction sequences to build the core scaffolds and introduce various functional groups. For example, the efficient synthesis of the selective CDK9 inhibitor NVP-2 has been reported. thieme-connect.com The process involves the synthesis of two key intermediates. One intermediate is built starting from malononitrile (B47326) through cyclization, reduction, and a Suzuki–Miyaura reaction. The other key intermediate is synthesized from (S)-1-methoxypropan-2-ol. The final step is a substitution reaction between these two intermediates to yield the target molecule. thieme-connect.com This optimized route avoids harsh conditions and dangerous reagents, making it suitable for larger-scale production. thieme-connect.com
Similarly, the synthesis of novel quinazolinone-based CDK9 inhibitors has been described. researchgate.net These syntheses often start from commercially available materials and involve building the quinazolinone core, followed by the addition of different substituents to explore the structure-activity relationship. researchgate.net The synthesis of novel imidazopyrazine derivatives as CDK9 inhibitors also follows a structured path, often utilizing multi-component reactions to rapidly generate a library of compounds for biological evaluation. mdpi.com These synthetic methodologies are crucial for generating the chemical diversity needed to identify potent and selective drug candidates.
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds into clinical candidates. SAR studies involve systematically modifying the chemical structure of an inhibitor and evaluating how these changes affect its biological activity, selectivity, and physicochemical properties. rsc.org
For a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitors, detailed SAR studies revealed that different functional groups attached to the pyrimidine (B1678525) or aniline (B41778) rings have a dramatic effect on CDK9 potency and selectivity against other CDKs like CDK2. acs.org Crystal structures of these inhibitors bound to CDK9 helped to rationalize the observed SAR, showing how specific interactions, or lack thereof, with amino acid residues in the binding pocket influence affinity. acs.org
SAR studies on flavopiridol analogues have shown that the presence and position of the nitrogen on the D ring influence CDK inhibitory action, while the C ring can be modified without a significant loss of activity. researchgate.net These insights led to the development of analogues like Riviciclib with different selectivity profiles. researchgate.net
In another example, SAR exploration of N2,N4-disubstituted pyrimidine-2,4-diamines identified key structural requirements for potent inhibition of both CDK2 and CDK9. rsc.orgrsc.org The studies showed that substitutions on the N4-phenyl ring were generally well-tolerated, while modifications on the N2-phenyl ring were more sensitive. For instance, introducing a hydroxyl group at the meta-position of the N2-phenyl ring led to a significant increase in CDK9 inhibitory activity. rsc.org These iterative cycles of design, synthesis, and testing are essential for refining the properties of inhibitors to achieve the desired therapeutic profile.
**Table 4: Summary of Key SAR Findings for CDK9 Inhibitor Classes**| Inhibitor Class | Key SAR Findings | Reference |
|---|---|---|
| Flavopiridol Analogues | The nitrogen position on the D ring is critical for CDK inhibition. The C ring tolerates various substitutions. | researchgate.net |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Functional groups on the pyrimidine and aniline rings significantly impact potency and selectivity for CDK9 vs. CDK2. | acs.org |
| N2,N4-disubstituted pyrimidine-2,4-diamines | Substitutions on the N2-phenyl ring are crucial for potency; a meta-hydroxyl group enhances CDK9 inhibition. | rsc.org |
| Quinazolinones | Molecular docking studies guide the placement of substituents to occupy the ATP binding site effectively. | researchgate.net |
Chemical Synthesis Methodologies
In Vitro Characterization of CDK9/CycT1 Modulators
The initial assessment of a potential CDK9/CycT1 modulator begins with a series of in vitro experiments designed to quantify its direct interaction with the target and its specificity.
Enzymatic Assays for Kinase Activity
Enzymatic assays are fundamental to determining the inhibitory potential of a compound against CDK9/CycT1 kinase activity. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. reactionbiology.comreactionbiology.com The activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced. bpsbioscience.com
Commonly used formats include radiometric assays, which utilize radiolabeled ATP (e.g., [γ-³³P]-ATP), and luminescence-based assays like Kinase-Glo™ or ADP-Glo™, which measure ATP depletion or ADP formation, respectively. bpsbioscience.combpsbioscience.com The substrate in these assays can be a peptide, such as the RBER-CHKtide, or a protein substrate like the C-terminal domain (CTD) of RNA Polymerase II (Pol2-CTD). reactionbiology.comreactionbiology.com The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Examples of Reference Compounds in CDK9/CycT1 Kinase Assays
| Compound | IC50 (nM) | Assay Substrate |
|---|---|---|
| Staurosporine | 5.1 | Pol2-CTD |
| Ro 31-8220 | 2.4 | Pol2-CTD |
| GW 5074 | 10,500 | Pol2-CTD |
| H-89 | 7,800 | Pol2-CTD |
Data sourced from Reaction Biology's radiometric HotSpotTM kinase assay. reactionbiology.com
Selectivity Profiling Against Other Kinases
Due to the conserved nature of the ATP-binding pocket among kinases, it is crucial to assess the selectivity of a CDK9 inhibitor against a panel of other kinases, especially other members of the CDK family. biorxiv.org High selectivity is a desirable trait as it can minimize off-target effects. Pan-CDK inhibitors, while effective at inhibiting CDK9, also affect other CDKs involved in cell cycle regulation, which can lead to broader biological consequences. tandfonline.com
Selectivity is typically determined by screening the compound against a large panel of kinases and comparing the IC50 values. For instance, a compound is considered highly selective for CDK9 if its IC50 for CDK9 is significantly lower (e.g., >50-fold) than for other kinases. tandfonline.comtandfonline.com For example, the inhibitor JSH-150 shows an IC50 of 1 nM for CDK9, with 300–10,000-fold selectivity over other CDK family members. tandfonline.com Conversely, early inhibitors like flavopiridol showed activity against multiple CDKs, including CDK4, CDK5, and CDK7, in addition to CDK9. tandfonline.com
Table 2: Selectivity Profile of a Hypothetical CDK9 Inhibitor
| Kinase | IC50 (nM) |
|---|---|
| CDK9/CycT1 | 10 |
| CDK1/CycB | >1000 |
| CDK2/CycA | 500 |
| CDK4/CycD1 | >1000 |
| CDK5/p25 | 800 |
This table illustrates how selectivity data might be presented, highlighting a compound's preference for CDK9.
Binding Assays (e.g., Cellular Thermal Shift Assay)
Binding assays provide direct evidence of the physical interaction between a compound and its target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm target engagement in intact cells or cell lysates. researchgate.netnih.gov This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. nih.govmpg.de
In a CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting. researchgate.net A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. researchgate.net For example, a study showed that an inhibitor increased the melting temperature of CDK9 from 55°C to 60°C in cell lysates, confirming engagement, while having no significant effect on the stability of Cyclin T1 or other control proteins. researchgate.net
Cellular Assays and Preclinical Model Evaluation
Following in vitro characterization, the focus shifts to evaluating the modulator's effects within a cellular environment and in preclinical models to understand its biological consequences.
Assessment of Transcriptional Inhibition (e.g., RNAPII CTD Phosphorylation)
A primary function of the CDK9/CycT1 complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), specifically at the serine 2 (Ser2) position. endocrine.orgahajournals.org This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing and enabling productive transcript elongation. endocrine.orgnih.gov
Therefore, a key cellular assay for a CDK9 inhibitor is to measure its effect on the phosphorylation status of RNAPII CTD Ser2. This is typically assessed by Western blotting using phospho-specific antibodies. tandfonline.com Inhibition of CDK9 is expected to lead to a dose-dependent decrease in the levels of Ser2-phosphorylated RNAPII. tandfonline.comuu.nl Some potent inhibitors have been shown to reduce RNAPII Ser2 phosphorylation at nanomolar concentrations. tandfonline.com
Modulation of Gene Expression (e.g., MYC, MCL1 mRNA/protein levels)
The transcriptional regulatory activity of CDK9/CycT1 is particularly important for genes with short-lived mRNA and protein products, including several key oncogenes and anti-apoptotic proteins. researchgate.net Among the most well-characterized downstream targets are the MYC oncogene and the anti-apoptotic gene MCL1. researchgate.netnih.govum.es These genes are often overexpressed in various cancers and are dependent on continuous high levels of transcription for their maintenance.
Consequently, the efficacy of a CDK9 inhibitor is frequently evaluated by its ability to downregulate the mRNA and protein levels of MYC and MCL1. nih.govimrpress.com This is measured using techniques such as quantitative real-time PCR (qPCR) for mRNA levels and Western blotting for protein levels. nih.gov Treatment with effective CDK9 inhibitors typically results in a rapid and significant decrease in both MYC and MCL1 expression, which is believed to be a primary mechanism of their anti-cancer activity. uu.nlnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| CDK9/CycT1-IN-93 |
| Staurosporine |
| Ro 31-8220 |
| GW 5074 |
| H-89 |
| Rottlerin |
| JSH-150 |
| Flavopiridol |
| MYC |
Cellular Phenotypic Assays (e.g., Apoptosis Induction in Disease Models)
Cellular phenotypic assays are fundamental in the preclinical evaluation of CDK9/CycT1 inhibitors. These in vitro experiments utilize cancer cell lines to determine a compound's biological effect, with a primary focus on its ability to induce programmed cell death, or apoptosis. The inhibition of CDK9, a key transcriptional regulator, is expected to lead to the downregulation of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. nih.govnih.gov
Research on various CDK9 inhibitors demonstrates a common mechanism of action involving the induction of apoptosis across a broad range of cancer cell lines. nih.gov For instance, studies on the CDK9 inhibitor dinaciclib in TRAIL-resistant colorectal cancer (CRC) cells showed that it significantly promoted TRAIL-induced cell death. nih.gov The mechanism was identified as the downregulation of anti-apoptotic proteins Mcl-1 and c-FLIP. nih.gov Further analysis in HT-29 cells confirmed that the combination of dinaciclib and izTRAIL led to an increase in the cleavage of pro-caspase-8, Bid, pro-caspase-9, and -3, along with a notable cleavage of PARP, all of which are key markers of apoptosis. nih.gov Flow cytometry analysis also revealed a significant increase in the sub-G1 cell population, indicative of apoptotic cells. nih.gov
This anti-apoptotic function of CDK9 has been explored through genetic methods as well. In U937 promonocytic cells, the overexpression of a dominant-negative Cdk9 mutant (Cdk9-dn) rendered the cells more sensitive to apoptosis, particularly after treatment with phorbol (B1677699) myristate acetate (B1210297) (PMA) to induce differentiation. asm.org This suggests that CDK9 plays a crucial role in preventing apoptosis during monocyte differentiation. asm.org The primary mechanism by which CDK9 inhibitors trigger apoptosis is linked to the transcriptional suppression of key survival proteins that have short half-lives, such as MCL-1 and MYC. nih.gov The inhibition of CDK9 kinase activity directly impacts the expression of these genes, making it a viable therapeutic strategy in oncology. bioscientifica.com
The table below summarizes findings from cellular phenotypic assays for various CDK9 inhibitors.
| Compound/Method | Cell Line(s) | Disease Model | Key Phenotypic Finding(s) | Reference(s) |
| Dinaciclib | HT-29, SW-620, DLD-1 | Colorectal Cancer | Enhances TRAIL-induced apoptosis; downregulates Mcl-1 and c-FLIP; increases cleavage of caspases and PARP. | nih.gov |
| Dominant-Negative Cdk9 | U937 | Promonocytic Leukemia | Sensitizes cells to apoptosis, especially after PMA-induced differentiation. | asm.org |
| MC180295 | 46 cell lines | Various Malignancies | Potent cytotoxicity (median IC50 of 171 nM), with highest potency in AML cell lines with MLL translocations. | researchgate.net |
| LY2857785 | Various leukemia and solid tumor cell lines | Leukemia, Solid Tumors | Reduces RNAP II CTD phosphorylation; decreases MCL1 protein levels, resulting in apoptosis. | aacrjournals.org |
| General CDK9 Inhibitors | Broad cancer cell line panels | General Cancer | Suppress cell proliferation and induce apoptosis, primarily through depletion of MCL-1 and MYC proteins. | nih.gov |
In Vivo Preclinical Efficacy Studies (e.g., Xenograft Models)
Following promising in vitro results, the efficacy of CDK9/CycT1 inhibitors is evaluated in in vivo preclinical models, most commonly xenografts. In these studies, human cancer cells are implanted into immunocompromised mice, which are then treated with the investigational compound to assess its anti-tumor activity in a living system. These models provide crucial data on a compound's ability to reduce tumor burden. nih.gov
Numerous studies have demonstrated the in vivo efficacy of various CDK9 inhibitors. For example, the highly selective CDK9 inhibitor MC180295, and its more potent enantiomer MC180380, showed significant efficacy in mouse xenograft models of both Acute Myeloid Leukemia (AML) and colon cancer. researchgate.net Similarly, the CDK9 inhibitor LY2857785 proved to be particularly effective in orthotopic leukemia preclinical models. aacrjournals.org Another compound, BAY-1251152, also demonstrated impressive in vivo efficacy in xenograft mouse and rat models derived from the MOLM-13 AML cell line. mdpi.com
The therapeutic window and efficacy of CDK9 inhibitors are key parameters assessed in these studies. The early pan-CDK inhibitor flavopiridol showed selective toxicity to prostate cancer (PCa) cells in vivo, producing significant tumor growth inhibition and a growth delay of 30 days in xenograft models at its maximum tolerated dose. bioscientifica.com More recent and selective CDK9 inhibitors have shown efficacy at well-tolerated doses. bioscientifica.com For instance, BAY1143572, a P-TEFb/CDK9 inhibitor with high selectivity, demonstrated in vivo efficacy in tumor models without significant toxicity, leading to its progression into clinical trials. bioscientifica.com These in vivo studies are essential for validating the anti-cancer potential of CDK9 inhibitors before they can be considered for human testing. bioscientifica.comresearchgate.net
The table below summarizes findings from in vivo preclinical studies for several CDK9 inhibitors.
| Compound | Xenograft Model | Key Efficacy Finding(s) | Reference(s) |
| MC180295 / MC180380 | AML and Colon Cancer | Showed significant anti-tumor efficacy. | researchgate.net |
| LY2857785 | Orthotopic Leukemia | Demonstrated potent antitumor efficacy. | aacrjournals.org |
| BAY-1251152 | MOLM-13 (AML) Mouse and Rat | Displayed impressive in vivo efficacy. | mdpi.com |
| Flavopiridol | PRXF1337 and PRXF1369 (Prostate Cancer) | Produced 33% relative tumor growth inhibition and a 30-day growth delay. | bioscientifica.com |
| P276-00 | CA-51 (Murine Colon Cancer) | Resulted in significant growth inhibition. | acs.org |
Advanced Research Methodologies for Studying the Cdk9/cyct1 Complex and Its Modulators
Structural Biology Techniques
Structural biology provides the atomic-level blueprint necessary to understand the mechanics of the CDK9/CycT1 complex and to rationally design inhibitor compounds.
X-ray crystallography has been instrumental in elucidating the three-dimensional architecture of the CDK9/CycT1 complex. plos.org The crystal structure reveals that CDK9 possesses a typical bilobal kinase fold: an N-terminal lobe composed mainly of β-sheets and a single α-helix (αC), and a larger, predominantly helical C-terminal lobe. plos.orgnih.gov The two lobes are joined by a flexible hinge region that forms the ATP-binding site. plos.org The interaction with CycT1 is primarily restricted to the N-terminal lobe of CDK9, involving the highly conserved PITALRE sequence in the αC helix. nih.govfrontiersin.orgnih.gov
Crystallographic studies of CDK9/CycT1 bound to inhibitors, such as the flavonoid flavopiridol (B1662207), have provided critical insights into the mechanism of inhibition. nih.govembopress.org These studies show that inhibitors occupy the ATP-binding site, and can induce significant conformational changes that bury the compound within the kinase, highlighting the structural plasticity of the complex. nih.govembopress.orgresearchgate.net Analysis of these complexed structures reveals key hydrogen bonds and hydrophobic interactions that are essential for potent and specific binding, guiding the structure-based design of new modulators. scienceopen.comnih.gov For example, the structure of CDK9/CycT1 in complex with flavopiridol has been determined, providing a basis for understanding how this potent inhibitor achieves its effect. nih.gov
| PDB ID | Description | Resolution (Å) | Key Findings |
|---|---|---|---|
| 3BLQ | Phosphorylated CDK9/CycT1 with ATP and Mg2+ | 2.70 | Reveals the structure of the active kinase, showing the conformation of the activation T-loop and the pThr186 salt bridge network. semanticscholar.orgresearchgate.net |
| 3BLH | CDK9/CycT1 in complex with flavopiridol | 2.40 | Shows inhibitor binding in the ATP pocket, inducing structural rearrangements that bury the inhibitor. nih.govresearchgate.net |
| 3MIA | pCDK9/CycT1 in complex with HIV-1 Tat and AMP-PNP | 2.40 | Illustrates how the viral protein Tat stabilizes the complex and re-establishes critical salt bridges. semanticscholar.orgresearchgate.net |
| 3MY1 | CDK9/CycT1 complex | 2.10 | Used as a template for docking studies to predict binding modes of novel inhibitors. kronosbio.com |
Cryo-electron microscopy (Cryo-EM) is an emerging technique that is particularly powerful for determining the structures of large, multi-subunit complexes that may be resistant to crystallization. royalsocietypublishing.orgrcsb.org While X-ray crystallography has been successful for the core CDK9/CycT1 dimer, Cryo-EM offers a path to understanding its interactions within much larger cellular assemblies, such as the super elongation complex (SEC) or its association with transcription machinery at promoter sites.
X-ray Crystallography of Complexed Structures
Computational Approaches
Computational methods are essential for modern drug discovery, enabling the rapid screening of vast chemical libraries and providing dynamic insights into protein-ligand interactions that complement static structural data.
Molecular docking and structure-based virtual screening (SBVS) are powerful computational techniques used to identify potential new inhibitors from large databases of chemical compounds. nih.govbipublication.com The process begins with the three-dimensional structure of the target protein, typically obtained from X-ray crystallography (e.g., PDB ID: 3BLQ). nih.govbipublication.com A "grid" is then generated around the ATP-binding site of CDK9, defining the search space for potential ligands. nih.govbipublication.com
Large libraries of compounds, such as the Drug Bank, MDPI, or Maybridge databases, are then computationally "docked" into this site. nih.govbipublication.com Scoring functions are used to estimate the binding affinity of each compound, ranking them for further experimental validation. nih.gov This approach has successfully identified novel chemical scaffolds that inhibit CDK9/CycT1. nih.govbipublication.com Docking studies can predict the specific interactions, such as hydrogen bonds with key hinge region residues (e.g., Cys106) or other residues in the active site (e.g., Lys48, Glu66), that stabilize the inhibitor in the binding pocket. scienceopen.comnih.gov
| Study Focus | Screened Library | Docking Software | Key Interacting Residues Identified | Reference |
|---|---|---|---|---|
| Identification of novel inhibitors | Drug Bank & MDPI | Glide (Schrödinger) | Cys106, Asp104 | nih.gov |
| Discovery of anticancer agents | Maybridge HitFinder | Glide (Schrödinger) | Not specified | bipublication.com |
| Design of peptide inhibitors | Custom peptide library | Not specified | Asp7, Glu9, Cys10, Glu57, Phe59 | frontiersin.org |
| Identification of pyridine/pyrimidine (B1678525) inhibitors | Chemical library | Not specified | ATP-binding site | ijfmr.com |
While docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. plos.org These simulations, often run for nanoseconds, provide critical information on the stability of the protein-ligand complex and can reveal hidden or transient pockets that are not apparent in static crystal structures. plos.orgnih.gov
MD simulations have been used to study the CDK9/CycT1 complex to understand the influence of phosphorylation and the binding of regulatory partners like the HIV-1 Tat protein. plos.orgsemanticscholar.orgplos.org These studies show that Tat binding can stabilize the P-TEFb complex by altering the flexibility of CycT1 and strengthening the interaction network. semanticscholar.orgplos.org Analyses of MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and Solvent Accessible Surface Area (SASA) to monitor conformational changes. frontiersin.org
| System Studied | Simulation Software | Simulation Time | Key Insights | Reference |
|---|---|---|---|---|
| pCDK9/CycT1/Tat complex | AMBER 11 | 50 ns | Tat binding stabilizes H-bonds between ATP and hinge residues and facilitates a key salt bridge network. | semanticscholar.org |
| Tat/CycT1/CDK9 vs. CycT1/CDK9 | Desmond | 100 ns | Tat binding reduces the flexibility of CycT1 and induces the formation of a hidden catalytic cavity in CDK9. | plos.org |
| Peptide inhibitor-CDK9 complexes | Not specified | 100 ns | Analyzed stability of designed peptides in the CDK9 binding site via RMSD, RMSF, and hydrogen bond analysis. | frontiersin.org |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to accurately model the electronic structure of inhibitor molecules. nih.govbipublication.com Before performing molecular docking, DFT can be used to optimize the 3D geometry of a ligand and to calculate its partial atomic charges, ensuring a more physically realistic representation of the molecule. oup.com
A key application of DFT in this context is the calculation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbipublication.com The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov This information helps in selecting compounds that not only fit well into the binding pocket but also possess favorable electronic properties for a stable interaction, complementing the force-field-based approaches of docking and MD simulations. nih.govbiointerfaceresearch.com
Molecular Dynamics Simulations
Genomic and Proteomic Analysis
Genomic and proteomic approaches are fundamental to understanding the function of the Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1 (CycT1) complex, also known as Positive Transcription Elongation Factor b (P-TEFb). These methods provide deep insights into how CDK9/CycT1 regulates gene expression, its genome-wide localization, and its network of protein interactions.
Transcriptional Profiling (e.g., RNA-Seq, Microarrays)
Transcriptional profiling techniques are crucial for elucidating the global impact of CDK9/CycT1 activity on gene expression. By inhibiting CDK9, researchers can identify which genes are dependent on its kinase activity for productive transcriptional elongation.
RNA-Sequencing (RNA-Seq): This high-throughput sequencing method quantifies the abundance of RNA in a biological sample. In the context of CDK9/CycT1 research, RNA-Seq is used to compare the transcriptomes of cells treated with a CDK9 inhibitor versus control cells. For instance, studies using i-CDK9, a selective inhibitor, revealed that while most gene expression is reduced, a subset of genes, including the proto-oncogene MYC, paradoxically shows increased expression upon sustained CDK9 inhibition. elifesciences.org This highlights a complex regulatory network where CDK9 inhibition can lead to compensatory transcriptional responses. elifesciences.org Techniques like TTchem-seq, which measures nascent transcripts, can be combined with RNA-seq to differentiate between effects on transcription itself and RNA stability. biorxiv.org
Microarrays: Though largely succeeded by RNA-Seq, microarrays have been historically used to measure the expression levels of large numbers of genes simultaneously. They function by hybridizing labeled cDNA from experimental samples to a chip containing probes for known genes. This approach has been instrumental in establishing the widespread role of P-TEFb in regulating the expression of genes critical for cell differentiation, such as in neurons and monocytes. frontiersin.orgnih.gov
The data below summarizes the general findings from transcriptional profiling studies upon CDK9 inhibition.
| Method | General Observation | Key Findings | Relevant Genes |
| RNA-Seq | Widespread reduction in mRNA levels. | Reveals global dependence on CDK9 for transcriptional elongation. elifesciences.org | Most protein-coding genes. |
| RNA-Seq | Paradoxical upregulation of some genes. | Uncovers compensatory mechanisms and complex regulatory loops. elifesciences.org | MYC and other primary response genes. elifesciences.org |
| Microarrays | Changes in gene expression during differentiation. | Establishes the role of CDK9/CycT1 in specific cellular programs. frontiersin.orgnih.gov | MyoD, MEF2, differentiation-associated genes. nih.gov |
Chromatin Immunoprecipitation (ChIP) and its Variants (e.g., ChIP-seq)
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the genome-wide location of DNA-binding proteins, such as transcription factors and modified histones. When coupled with high-throughput sequencing (ChIP-seq), it provides a detailed map of a protein's binding sites across the entire genome.
ChIP-seq has been essential for understanding how and where CDK9/CycT1 functions. Studies have shown that CDK9 co-localizes with RNA Polymerase II (Pol II) at the promoter-proximal regions of transcribed genes. nih.govbiorxiv.org This positioning is consistent with its role in phosphorylating paused Pol II to trigger transcriptional elongation. nih.govbiorxiv.org
Upon treatment with CDK9 inhibitors, ChIP-seq reveals a significant accumulation of Pol II in these promoter-proximal regions, providing direct evidence of widespread transcriptional pausing. frontiersin.orgbiorxiv.org Interestingly, the binding of other regulatory factors, like BRD4, can also be altered, accumulating at transcription start sites along with the paused polymerase. biorxiv.org This suggests a dynamic interplay of factors at gene promoters that is regulated by CDK9 activity.
The following table presents typical findings from ChIP-seq experiments studying the CDK9/CycT1 complex.
| Target Protein | Condition | Observation | Interpretation |
| CDK9 | Untreated cells | Binds to promoter-proximal regions of active genes. nih.govbiorxiv.org | CDK9 is recruited to sites of transcription initiation to facilitate elongation. |
| RNA Pol II | CDK9 inhibitor treatment | Accumulates at promoter-proximal regions. frontiersin.orgbiorxiv.org | CDK9 kinase activity is required to release Pol II from a paused state. |
| BRD4 | CDK9 inhibitor treatment | Accumulates at transcription start sites. biorxiv.org | BRD4 is part of the complex stalled by CDK9 inhibition. |
Interactome Studies and Mass Spectrometry
To fully understand the function of the CDK9/CycT1 complex, it is vital to identify its protein interaction partners (the "interactome"). This is primarily achieved through immunoprecipitation of the complex followed by mass spectrometry (MS).
Techniques like tandem affinity purification and co-immunoprecipitation coupled with mass spectrometry have identified numerous CDK9-interacting proteins. biorxiv.orgnih.gov These studies have confirmed its core association with Cyclin T1 and revealed its integration into larger regulatory complexes. nih.govnih.gov For example, CDK9 is known to be sequestered in an inactive state within the 7SK snRNP complex, which includes proteins like HEXIM1. elifesciences.orgnih.gov
Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allow for the dynamic analysis of the CDK9 interactome under different conditions. biorxiv.org For example, using SILAC, researchers have studied how the CDK9 interactome changes upon treatment with BET inhibitors like JQ1. biorxiv.org These studies revealed that while the interaction with BRD4 is disrupted, the association with the HSP90-CDC37 chaperone complex is significantly increased, pointing to a regulatory role for this chaperone in P-TEFb function. biorxiv.org Such studies provide a comprehensive view of the protein networks that regulate and are regulated by CDK9/CycT1. biorxiv.orgoncotarget.com
Genetic and Biochemical Manipulation
Directly manipulating the components of the CDK9/CycT1 complex using genetic and biochemical tools is a cornerstone of proving its function and understanding its mechanism of action.
RNA Interference (RNAi) and CRISPR-based Gene Editing for CDK9/CycT1 Components
Targeted gene suppression or knockout provides definitive evidence of a gene's role in a cellular process.
RNA Interference (RNAi): This technique uses small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to degrade target mRNA, thereby reducing protein expression. Silencing CDK9 or CCNT1 (the gene for Cyclin T1) with RNAi has been shown to impair cell cycle progression and induce apoptosis in various cancer cell lines, demonstrating the essential role of the P-TEFb complex for cell viability. nih.govresearchgate.net In the context of HIV, RNAi-mediated depletion of CDK9 or Cyclin T1 effectively blocks viral replication, confirming P-TEFb as a critical host factor for the virus. nih.gov
CRISPR-Cas9 Gene Editing: This more recent technology allows for the precise and permanent disruption (knockout) of a gene. CRISPR-based screens have been used to identify host dependency factors for HIV, consistently identifying CCNT1 and CDK9 as top hits required for the virus to reactivate from latency. nih.govmdpi.com Generating specific knockout cell lines, for example, CCNT1 knockout T cells, has definitively shown that Cyclin T1 is essential for HIV-1 latency reactivation, a finding that is more precise than what can be achieved with RNAi. nih.govmdpi.com
Dominant-Negative Constructs of CDK9/CycT1
A dominant-negative protein is a mutant that, when overexpressed, disrupts the function of the endogenous, wild-type protein. This approach has been widely used to study the CDK9/CycT1 complex.
A common dominant-negative version of CDK9 (DN-CDK9) contains a mutation in its ATP-binding site (e.g., D167N), rendering it catalytically inactive. oup.com When overexpressed, this "kinase-dead" CDK9 still binds to Cyclin T1, forming an inactive P-TEFb complex that competes with the endogenous active complex, thereby inhibiting its function. pnas.orgpnas.org
Studies expressing DN-CDK9 have demonstrated that the kinase activity of P-TEFb is essential for:
HIV Transcription: Expression of DN-CDK9 potently suppresses HIV-1 gene expression and replication, providing early and crucial evidence for the role of P-TEFb in the viral life cycle. pnas.orgpnas.org
MHC Class II Gene Expression: Co-expression of DN-CDK9 can inhibit the function of the transcriptional co-activator CIITA, blocking the expression of MHC class II genes. oup.com
Cardiac Hypertrophy: Overexpression of DN-CDK9 can prevent pathological gene expression changes associated with heart failure models. nih.gov
Furthermore, creating fusion proteins between a kinase-inactive CDK9 and Cyclin T1 can generate even more potent dominant-negative inhibitors, as this ensures the entire mutant complex is stably co-expressed. nih.gov
Reconstitution of P-TEFb Complexes In Vitro
The in vitro reconstitution of the Positive Transcription Elongation Factor b (P-TEFb) complex is a fundamental methodology for dissecting its biochemical functions and for screening potential therapeutic modulators, such as the inhibitor CDK9/CycT1-IN-93. This approach allows for the study of the complex in a controlled environment, free from the confounding variables of a cellular context. Researchers can reconstitute both the core active P-TEFb complex, consisting of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CycT1), and the larger, inactive 7SK small nuclear ribonucleoprotein (snRNP) complex.
The core P-TEFb complex is a heterodimer that serves as the catalytic engine for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step in transcriptional elongation. biorxiv.orgtandfonline.com Its activity is essential for the expression of many genes, including proto-oncogenes, making it a key target in cancer research. tandfonline.combpsbioscience.com Inactive P-TEFb is sequestered within a larger assembly known as the 7SK snRNP, which also contains the 7SK snRNA, HEXIM1, LARP7, and MEPCE proteins. nih.govnih.govuiowa.eduembopress.org The ability to assemble these complexes in vitro provides a powerful platform for studying the mechanisms of P-TEFb regulation and for characterizing the activity of specific inhibitors.
Expression and Purification of Recombinant P-TEFb Components
The foundation of in vitro reconstitution is the production of highly pure, active components. The human CDK9 and CycT1 proteins are typically co-expressed to ensure proper folding and complex formation. The baculovirus expression system using Sf9 or Sf21 insect cells is a common and effective method for producing the functional heterodimer. embopress.orgsigmaaldrich.commerckmillipore.com
For purification, affinity tags are commonly engineered onto one or both proteins. Common choices include a polyhistidine (His-tag) or Glutathione S-transferase (GST-tag). sigmaaldrich.combpsbioscience.com These tags allow for efficient separation of the protein complex from the cell lysate using affinity chromatography, such as Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins. embopress.orgsigmaaldrich.com
Table 1: Typical System for Recombinant P-TEFb (CDK9/CycT1) Production
| Component | Description | Source/System | Purification Method |
|---|---|---|---|
| Expression Vector | Baculovirus Transfer Vector | Commercial | - |
| Host Cells | Spodoptera frugiperda (Sf9) Insect Cells | Commercial | - |
| Recombinant Proteins | Full-length human CDK9 and Cyclin T1 | Co-expressed in Sf9 cells | Ni-NTA or GST-Affinity Chromatography |
| Tags | N-terminal GST-tag or C-terminal 6His-tag | Engineered into expression constructs | - |
This table provides a generalized overview of a common expression system. Specific constructs and protocols can vary between research applications.
Assembly of Active and Inactive P-TEFb Complexes
Once the individual components are purified, they can be combined under specific buffer conditions to reconstitute the desired P-TEFb complex.
Reconstitution of the Core Active P-TEFb (CDK9/CycT1): The co-purified CDK9/CycT1 heterodimer is often already in its active state. nih.gov Its kinase activity can be directly assessed using in vitro kinase assays. These assays typically measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. biorxiv.orgelifesciences.orgoup.com A common substrate is a GST-fusion protein containing multiple repeats of the RNA Polymerase II CTD heptapeptide (B1575542) sequence (YSPTSPS). biorxiv.orgnih.gov
Reconstitution of the Inactive 7SK snRNP Complex: To study the mechanisms of P-TEFb inhibition and activation, the larger, inactive 7SK snRNP can be assembled. This is a more complex, multi-step process that involves combining the purified active P-TEFb with other essential components. nih.govnih.govuiowa.edu This has been successfully achieved using purified recombinant P-TEFb, HEXIM1, LARP7, MEPCE, and in vitro-transcribed 7SK snRNA. nih.govuiowa.edu The successful reconstitution of the inactive complex is confirmed by the suppression of CDK9's kinase activity, which can be reversed by agents like RNase A that degrade the 7SK RNA scaffold. embopress.org
Table 2: Components for In Vitro Reconstitution of P-TEFb Complexes
| Complex | Core Components | Additional Factors for Inactive Complex |
|---|---|---|
| Active P-TEFb | Recombinant CDK9, Recombinant Cyclin T1 | - |
| Inactive 7SK snRNP | Recombinant CDK9, Recombinant Cyclin T1 | Recombinant HEXIM1, Recombinant LARP7, Recombinant MEPCE, In vitro transcribed 7SK snRNA |
This table outlines the essential protein and RNA components required for the successful in vitro assembly of active and inactive P-TEFb complexes based on published research findings. nih.govuiowa.edu
Functional Analysis Using Kinase Assays
Reconstituted P-TEFb complexes are instrumental for screening and characterizing modulators like this compound, which is a highly specific, ATP-competitive inhibitor of CDK9/CycT1. targetmol.com Another relevant compound is LL-K9-3, a selective degrader of the CDK9-cyclin T1 complex. bpsbioscience.comtargetmol.comresearchgate.net
In a typical kinase assay, the reconstituted P-TEFb complex is incubated with a substrate, ATP (often [γ-³²P]-ATP), and the test compound (e.g., this compound) in a specialized kinase buffer. elifesciences.orgoup.com The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C) before being stopped. biorxiv.org The level of substrate phosphorylation is then quantified, commonly by autoradiography after SDS-PAGE, or through luminescence-based methods like ADP-Glo™, which measures the amount of ADP produced. biorxiv.orgembopress.org By performing these assays with varying concentrations of the inhibitor, a dose-response curve can be generated to determine its potency (e.g., its IC₅₀ value).
Table 3: Example of a Reconstituted P-TEFb Kinase Assay Protocol
| Step | Component/Parameter | Example Condition | Purpose |
|---|---|---|---|
| 1. Reaction Setup | Kinase Buffer | 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Provides optimal environment for kinase activity. |
| Reconstituted P-TEFb | 50 ng | The enzyme source. | |
| Substrate | 5 µg GST-CTD | The protein to be phosphorylated by CDK9. | |
| Modulator | Variable concentrations of this compound | To test for inhibition of kinase activity. | |
| 2. Reaction Initiation | ATP | 10 µM ATP with [γ-³²P]-ATP | Energy source and phosphate donor. |
| 3. Incubation | Temperature & Time | 30°C for 15-60 minutes | Allows the enzymatic reaction to proceed. |
| 4. Termination | Stop Solution | SDS Sample Buffer | Denatures proteins and stops the reaction. |
| 5. Analysis | Detection Method | SDS-PAGE and Autoradiography | To visualize and quantify substrate phosphorylation. |
This table represents a generalized kinase assay protocol synthesized from multiple sources. biorxiv.orgoup.comnih.govtargetmol.com Specific concentrations, timings, and reagents may be adapted for particular experimental goals.
These advanced methodologies for reconstituting P-TEFb complexes in vitro are indispensable for modern drug discovery and for the fundamental biological investigation of transcriptional regulation. They provide a robust and adaptable system to explore the detailed mechanism of action of specific and selective modulators of the CDK9/CycT1 complex.
Emerging Concepts and Future Research Directions for Cdk9/cyct1 Modulators
Understanding and Overcoming Resistance Mechanisms to CDK9/CycT1 Inhibition
The development of resistance to therapeutic agents is a significant challenge in cancer treatment, and inhibitors of Cyclin-Dependent Kinase 9 (CDK9) are no exception. nih.gov Research into the mechanisms of resistance to CDK9 inhibitors is ongoing, with several key findings emerging.
One of the primary mechanisms of acquired resistance is the development of mutations in the CDK9 kinase domain. nih.govlcsciences.com For instance, studies have identified the L156F mutation in the CDK9 kinase domain in an acute myeloid leukemia (AML) cell line with acquired resistance to the selective CDK9 inhibitor BAY1251152. lcsciences.comnih.gov This mutation has been shown to confer resistance to both ATP-competitive inhibitors and PROTAC degraders by creating steric hindrance that disrupts inhibitor binding. lcsciences.comnih.gov The L156F mutation also affects the thermal stability and catalytic activity of the CDK9 protein. nih.govlcsciences.com
To address this resistance, researchers have discovered compounds with novel chemical scaffolds, such as IHMT-CDK9-36, which has demonstrated potent inhibitory activity against both wild-type (WT) and L156F mutant CDK9. nih.govlcsciences.com This highlights the potential for developing next-generation inhibitors that can overcome known resistance mutations.
Beyond mutations in the target protein, other mechanisms may contribute to resistance. For example, prolonged inhibition of CDK9 can lead to metabolic reprogramming in cancer cells. In mantle cell lymphoma (MCL) models, extended treatment with the CDK9 inhibitor AZD4573 resulted in an increased reliance on oxidative phosphorylation (OxPhos) for energy production. ashpublications.org This suggests that pathways governing metabolic adaptation could be targeted to overcome resistance to CDK9 inhibition. ashpublications.org
Furthermore, the transcriptional landscape of cancer cells can influence their sensitivity to CDK9 inhibitors. While CDK9 inhibition often leads to the suppression of key oncogenes like MYC and MCL1, some studies have shown that this is not always the case. aacrjournals.org In colorectal cancer, for instance, CDK9 inhibitors were found to suppress MAPK, mTOR, and PI3K signaling pathways rather than consistently downregulating MYC and MCL1. aacrjournals.org This indicates that the mechanisms of action and potential resistance pathways may be tumor-type specific.
The evolution of resistance in responding patients remains a clinical challenge. ashpublications.org Understanding these resistance mechanisms at a molecular level is crucial for the development of more effective and durable therapeutic strategies involving CDK9 inhibitors.
Development of Highly Selective and Potent Modulators (e.g., CDK9/CycT1-IN-93 type compounds)
The development of highly selective and potent modulators of CDK9/CycT1 is a key focus of current research, aiming to improve therapeutic efficacy while minimizing off-target effects. tandfonline.compreludetx.com Early pan-CDK inhibitors, such as flavopiridol (B1662207) and seliciclib, showed promise but were limited by their lack of selectivity, leading to a narrow therapeutic window and significant side effects. nih.govaacrjournals.org This has driven the development of second and third-generation inhibitors with greater specificity for CDK9.
This compound is an example of a highly specific ATP-competitive inhibitor of the CDK9/CycT1 complex with demonstrated anti-viral activity. targetmol.cnmedkoo.com The pursuit of compounds like this compound is driven by the need to target the kinase activity of CDK9 more precisely. The structural similarity between the ATP-binding pockets of different CDKs, particularly CDK2 and CDK9, has made the development of selective inhibitors challenging. scirp.org However, structural studies have revealed unique features of the CDK9 active site, such as its greater malleability, which can be exploited for the design of selective compounds. ncl.ac.uk
Researchers are exploring various chemical scaffolds to achieve high potency and selectivity. For example, azaindole-based compounds have been identified as potent and selective CDK9 inhibitors. acs.org The optimization of these compounds, focusing on their physicochemical and pharmacokinetic properties, has led to the development of molecules like PRT2527, which has shown high potency and kinase selectivity in preclinical models. preludetx.com
Another approach to enhancing selectivity is the development of transient inhibitors. These compounds have a short half-life and are administered intravenously, leading to transient engagement with the target. tandfonline.com This approach may offer a better safety profile while still achieving potent antitumor activity. tandfonline.com
The development of proteolysis-targeting chimeras (PROTACs) represents another innovative strategy. nih.gov PROTACs are designed to induce the degradation of the target protein rather than simply inhibiting its activity. This can lead to a more sustained and potent biological effect.
The ultimate goal of these development efforts is to create CDK9 modulators with an improved therapeutic index, allowing for more effective and safer treatment of various diseases, including cancer and viral infections. tandfonline.comncl.ac.uk
Exploration of Combination Therapies with CDK9/CycT1 Inhibitors
Given the complexity of cancer biology, combination therapies are increasingly being explored to enhance the efficacy of CDK9 inhibitors and overcome potential resistance mechanisms. acs.org Preclinical and clinical studies are investigating the synergistic effects of combining CDK9 inhibitors with a variety of other therapeutic agents. oncotarget.comnih.gov
One promising strategy is to combine CDK9 inhibitors with agents that target related or downstream pathways. For example, since CDK9 inhibition can lead to the downregulation of anti-apoptotic proteins like MCL-1, combining CDK9 inhibitors with BCL-2 inhibitors such as venetoclax (B612062) has shown synergistic effects in preclinical models of AML, even in venetoclax-resistant settings. nih.gov Similarly, the CDK2/9 inhibitor fadraciclib has been shown to reduce MCL-1 levels and work synergistically with venetoclax in chronic lymphocytic leukemia cells. nih.govoncotarget.com
In cancers where CDK9 inhibitors suppress the MAPK pathway, such as BRAF-mutant colorectal cancer, combining them with MAPK pathway inhibitors like encorafenib (B612206) and dabrafenib (B601069) has demonstrated synergistic growth suppression both in vitro and in vivo. aacrjournals.org This is attributed to a stronger induction of apoptosis and more profound suppression of MAPK signaling with the combination treatment. aacrjournals.org
Combination therapies are also being explored with other targeted agents. In mantle cell lymphoma, for instance, the CDK9 inhibitor AZD4573 has been shown to overcome resistance to the BTK inhibitor ibrutinib. ashpublications.org Furthermore, the metabolic reprogramming towards oxidative phosphorylation observed with prolonged CDK9 inhibition suggests that combining CDK9 inhibitors with inhibitors of the electron transport chain, such as IACS-010759, could be a viable therapeutic strategy. ashpublications.org
The potential for combining CDK9 inhibitors with immunotherapy is also under investigation. By modulating the transcriptional landscape of cancer cells, CDK9 inhibitors may enhance their sensitivity to immune-based therapies. Additionally, combining CDK9 inhibitors with CAR-T cell therapy is being explored as a way to overcome therapy resistance and improve treatment outcomes in aggressive B-cell lymphomas. ashpublications.org
The rationale behind these combination strategies is to target multiple nodes within the cancer cell's survival network, thereby increasing the likelihood of a durable response and preventing the emergence of resistant clones. acs.orgoncotarget.com
Investigation of Novel CDK9/CycT1 Functions Beyond Transcription Elongation
While the primary and most well-understood function of the CDK9/CycT1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb), is the regulation of transcription elongation, emerging research suggests that CDK9 has additional roles in various cellular processes. nih.govtandfonline.com
DNA Damage Response and Repair: The CDK9-cyclin K complex, in particular, has been implicated in the DNA damage response. nih.gov It is thought to play a direct role in repairing damaged DNA by interacting with components of the ATR signaling pathway. nih.gov Additionally, the smaller isoform of CDK9, CDK955, interacts with Ku70, a key protein in non-homologous end joining, suggesting a role in this DNA repair pathway. nih.gov
Transcriptional Termination: Beyond initiating elongation, CDK9 also plays a role in transcriptional termination. It phosphorylates the 5'-3' exoribonuclease Xrn2, enhancing its ability to cleave the RNA transcript from RNA Polymerase II (RNAPII). nih.gov CDK9 also inhibits the activity of protein phosphatase 1 (PP1) on DSIF and RNAPII until the transcription termination sites are reached. nih.gov
RNA Processing: The phosphorylation pattern of the RNAPII C-terminal domain (CTD) by CDK9 serves as a platform for recruiting RNA processing factors. tandfonline.com This suggests that CDK9 plays a role in coordinating transcription with pre-mRNA splicing and other RNA processing events. tandfonline.comacs.org
Translational Control: Some studies have implied a role for CDK9 in the regulation of protein synthesis. Inhibition of CDK9 has been shown to decrease the phosphorylation of eukaryotic initiation factor 4E (eIF4E) by blocking Mnk1 kinase activity, suggesting a link between CDK9 and the Mnk-eIF4E axis, which is a key determinant of tumorigenic activity mediated by the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways. oncotarget.com
These expanding functions of CDK9 highlight its role as a central hub in coordinating various cellular processes beyond its canonical role in transcription elongation. tandfonline.com Further investigation into these novel functions may reveal new therapeutic opportunities and provide a more comprehensive understanding of the effects of CDK9 inhibitors.
Translational Research Perspectives in Preclinical Development
Translational research plays a pivotal role in bridging the gap between basic scientific discoveries and the clinical application of CDK9/CycT1 inhibitors. A key focus of this research is the identification of predictive biomarkers to guide patient selection and improve therapeutic outcomes.
Biomarker Identification: The expression levels of certain oncogenes, such as MYC and MCL1, have been proposed as potential biomarkers for sensitivity to CDK9 inhibition. acs.org Cancers that are "addicted" to the continuous transcription of these short-lived proteins may be particularly vulnerable to CDK9 inhibitors. preludetx.com Comprehensive genomic and transcriptomic profiling of tumors can help identify patients who are most likely to benefit from these therapies. acs.org
Preclinical Models: The use of robust preclinical models, including patient-derived xenografts (PDXs) and organoids, is essential for evaluating the efficacy of CDK9 inhibitors and understanding their mechanisms of action in a more clinically relevant context. aacrjournals.org These models can help to identify tumor-specific dependencies and predict clinical responses.
Pharmacodynamic and Pharmacokinetic Studies: Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for optimizing the dose and schedule of CDK9 inhibitors. aacrjournals.org Monitoring the phosphorylation of the RNAPII CTD at Ser2 can serve as a pharmacodynamic marker to confirm target engagement in preclinical and clinical studies. acs.org Understanding the relationship between drug exposure, target inhibition, and biological response is critical for maximizing efficacy while minimizing toxicity.
Combination Strategies: Translational research is also essential for identifying rational combination therapies. By elucidating the molecular mechanisms of resistance to CDK9 inhibitors, researchers can identify synergistic drug combinations that target these escape pathways. ashpublications.orgaacrjournals.org Preclinical studies are vital for testing the efficacy and safety of these combinations before they are moved into clinical trials.
Understanding On- and Off-Target Effects: A thorough understanding of the on- and off-target effects of CDK9 inhibitors is necessary for predicting and managing potential toxicities. tandfonline.com Proteomics and other systems biology approaches can be used to identify the full range of cellular proteins and pathways that are affected by these drugs. acs.org
The overarching goal of translational research in this field is to facilitate the development of safe and effective CDK9-targeted therapies for patients with a variety of diseases, including cancer and viral infections.
Q & A
Q. What is the mechanism of action of CDK9/CycT1-IN-93, and how does it compare to other CDK9 inhibitors?
this compound is a phosphorus-containing, ATP-competitive inhibitor that selectively targets the CDK9/CycT1 complex. Unlike first-generation non-selective CDK9 inhibitors (e.g., flavopiridol), it demonstrates high specificity by binding to the ATP-binding pocket of CDK9, thereby suppressing transcriptional elongation mediated by RNA polymerase II . Comparative studies highlight its reduced off-target effects against other CDKs (e.g., CDK2, CDK4) due to structural optimization of its phosphonate moiety .
Q. How can researchers assess the selectivity of this compound against other CDKs and kinases?
Selectivity is evaluated using kinase panel assays, which screen inhibition across a broad range of kinases (e.g., CMGC, AGC families). Biochemical assays with recombinant CDK9/CycT1 and other CDK/cyclin complexes (e.g., CDK2/cyclin A) are critical. For example, ZLHT-7, a CDK2 inhibitor, showed 265-fold selectivity over CDK9 through hydrophobic region modifications, providing a methodological framework for selectivity analysis .
Q. What experimental models are suitable for evaluating the antiviral activity of this compound?
HIV proliferation assays in T-cell lines (e.g., Jurkat) are standard for assessing antiviral efficacy. This compound reduces viral replication by blocking Tat-mediated transcriptional activation, as demonstrated via luciferase reporter assays and quantitative PCR for viral RNA . Parallel cytotoxicity assays (e.g., MTT) ensure observed effects are not due to general cell toxicity .
Q. How can researchers validate the interaction between this compound and the CDK9/CycT1 complex?
Co-immunoprecipitation (Co-IP) with tagged CDK9 and CycT1 proteins confirms direct binding. Structural validation employs docking studies (e.g., using Autodock Vina) to map interactions within the ATP-binding pocket. Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) .
Advanced Research Questions
Q. What structural modifications enhance this compound’s selectivity and potency?
Scaffold hopping and hydrophobic edge region optimization are key strategies. For instance, replacing a pyridine ring with a phosphonate group in this compound improved selectivity over CDK2 by altering hydrophobic interactions. Docking studies comparing CDK9 and CDK2 active sites guide rational design .
Q. How can discrepancies between in vitro enzymatic activity and cellular efficacy be resolved?
Discrepancies often arise from poor cell permeability or compensatory pathways. Use prodrug strategies (e.g., esterification of phosphonate groups) to enhance bioavailability. Combine with efflux pump inhibitors (e.g., verapamil) in cytotoxicity assays. Validate target engagement via Western blotting for phosphorylated RNA polymerase II (Ser2) .
Q. What are the challenges in interpreting data from CDK9 inhibition versus degradation studies?
ATP-competitive inhibitors (e.g., this compound) may allow residual kinase activity due to transient binding, whereas proteolysis-targeting chimeras (PROTACs) like THAL-SNS-032 induce sustained CDK9 degradation. Directly compare time-course assays (e.g., kinase activity recovery post-inhibitor washout vs. proteasome-dependent degradation kinetics) .
Q. How can combination therapies with this compound improve therapeutic outcomes in resistant cancers?
Synergy studies using the Chou-Talalay method (e.g., CompuSyn software) identify effective drug pairs. For example, combining this compound with 5-fluorouracil in esophageal adenocarcinoma models enhances apoptosis by concurrently targeting transcription and DNA synthesis . Validate synergy via isobologram analysis and caspase-3 activation assays .
Methodological Considerations
- Data Contradictions : Address off-target effects by cross-validating results with genetic knockdown (e.g., siRNA against CDK9) .
- Experimental Design : Use PICOT frameworks (Population: cancer cell lines; Intervention: this compound; Comparison: vehicle/DMSO; Outcome: IC50; Time: 48–72 hours) to structure hypotheses .
- Reproducibility : Include detailed synthesis protocols (e.g., phosphonate coupling reactions) and characterization data (HPLC purity, NMR) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
